Methyl 2-methoxy-3-oxobutanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDIMKYHJYCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508336 | |
| Record name | Methyl 2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81114-96-7 | |
| Record name | Methyl 2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-methoxy-3-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for Methyl 2-methoxy-3-oxobutanoate, a valuable building block in pharmaceutical and agrochemical research. Recognizing the scarcity of direct synthesis routes, this document details a strategic two-step approach commencing with the α-hydroxylation of methyl acetoacetate, followed by a selective O-methylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of experimental choices to ensure reproducibility and success.
Introduction: The Significance of this compound
This compound is a polyfunctional molecule of significant interest in organic synthesis. Its unique architecture, featuring a β-keto ester moiety and a methoxy group at the α-position, provides multiple reactive sites for diverse chemical transformations. This makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds and other molecules with potential biological activity. The strategic placement of the methoxy group can influence the molecule's conformational preferences and electronic properties, offering a handle for fine-tuning the characteristics of downstream products.
Strategic Synthesis Pathway: A Two-Step Approach
A direct, single-step synthesis of this compound is not well-documented in the scientific literature. Therefore, a more strategic and reliable two-step pathway is proposed and detailed herein. This approach leverages the well-established reactivity of β-keto esters and provides a logical and controllable route to the desired product.
The overall synthetic strategy is depicted below:
Caption: A two-step synthesis pathway for this compound.
Step 1: α-Hydroxylation of Methyl Acetoacetate
The critical first step involves the introduction of a hydroxyl group at the α-position (C2) of methyl acetoacetate. This transformation can be achieved through several modern oxidative methods. We will focus on two effective and increasingly popular approaches: visible-light-induced aerobic oxidation and metal-free oxidation using meta-chloroperoxybenzoic acid (mCPBA).
Mechanism of α-Hydroxylation
The α-carbon of β-dicarbonyl compounds is acidic and can be deprotonated to form an enolate. This enolate is susceptible to attack by electrophilic oxygen sources.
-
Visible-Light-Induced Aerobic Oxidation: This method utilizes a photosensitizer and a copper catalyst. Upon irradiation with visible light, the photosensitizer enters an excited state and transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The enolate of the β-keto ester then reacts with singlet oxygen to form a peroxide intermediate, which is subsequently reduced to the α-hydroxy product.[1]
-
Metal-Free Oxidation with mCPBA: In this approach, the enol form of the β-keto ester attacks the electrophilic oxygen of mCPBA in a concerted or stepwise manner, leading to the formation of the α-hydroxy product and meta-chlorobenzoic acid as a byproduct. This method offers the advantage of avoiding metal catalysts.
Experimental Protocol: Visible-Light-Induced α-Hydroxylation
This protocol is adapted from a procedure for the oxidative α-hydroxylation of β-dicarbonyl compounds.[1]
Materials:
-
Methyl acetoacetate
-
Ethylenediamine-copper(II) catalyst
-
Tetraphenylporphyrin (TPP) as a photosensitizer
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., LED lamp)
Procedure:
-
In a reaction vessel, dissolve methyl acetoacetate (1.0 equiv.), ethylenediamine-copper(II) catalyst (1 mol%), and TPP (0.01 mol%) in the chosen solvent.
-
Stir the mixture at room temperature under an air atmosphere.
-
Irradiate the reaction mixture with a visible light source.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel to obtain methyl 2-hydroxy-3-oxobutanoate.
Data Presentation: α-Hydroxylation
| Parameter | Visible-Light Method | mCPBA Method |
| Starting Material | Methyl acetoacetate | Methyl acetoacetate |
| Key Reagents | Air (O₂), Photosensitizer, Cu(II) catalyst | mCPBA |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | High | Good to High |
| Advantages | Green oxidant (air), mild conditions | Metal-free, simple workup |
| Disadvantages | Requires a light source and photosensitizer | Peroxyacid handling |
Step 2: Selective O-Methylation of Methyl 2-hydroxy-3-oxobutanoate
With the α-hydroxy-β-keto ester in hand, the next step is the selective methylation of the hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[2][3] Care must be taken to favor O-methylation over potential C-alkylation of the enolate.
Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[2]
-
Deprotonation: A base is used to deprotonate the hydroxyl group of methyl 2-hydroxy-3-oxobutanoate, forming an alkoxide. The choice of base is crucial to ensure selective deprotonation of the hydroxyl group over the more acidic α-proton. A mild base is generally preferred.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the ether linkage.
To promote selective O-methylation, reaction conditions can be optimized. Using a polar aprotic solvent can help to solvate the cation of the base, leaving a more "naked" and reactive alkoxide, while minimizing the formation of the enolate that leads to C-alkylation.
Caption: The Williamson ether synthesis for the O-methylation of the intermediate.
Experimental Protocol: O-Methylation
This protocol is a general adaptation of the Williamson ether synthesis.
Materials:
-
Methyl 2-hydroxy-3-oxobutanoate
-
Sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-hydroxy-3-oxobutanoate (1.0 equiv.) in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (e.g., NaH, 1.1 equiv.) portion-wise, allowing for the evolution of hydrogen gas to cease between additions.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the methylating agent (e.g., methyl iodide, 1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: O-Methylation
| Parameter | Value/Condition |
| Starting Material | Methyl 2-hydroxy-3-oxobutanoate |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | Good to High |
| Key Consideration | Anhydrous conditions are crucial to prevent quenching of the base and alkoxide. |
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methyl ester, the methoxy group, the acetyl methyl group, and the α-proton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the ester and ketone carbonyl stretches.
Conclusion
The synthesis of this compound is effectively achieved through a strategic two-step pathway involving α-hydroxylation of methyl acetoacetate followed by selective O-methylation. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable compound. The detailed explanation of the underlying mechanisms and experimental considerations is intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their specific research needs.
References
An In-depth Technical Guide to Methyl 2-methoxy-3-oxobutanoate (CAS: 81114-96-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-methoxy-3-oxobutanoate, a versatile β-keto ester with significant potential in organic synthesis and drug discovery. Drawing upon established chemical principles and field-proven insights, this document delves into the synthesis, spectroscopic characterization, reactivity, and safe handling of this compound, offering a self-validating framework for its application in a research and development setting.
Core Molecular Characteristics
This compound is a bifunctional organic molecule possessing both a ketone and a methyl ester functional group, separated by a methoxy-substituted α-carbon.[1][2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 81114-96-7 | [2][3] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Expected to be a liquid | Inferred from related compounds |
| Boiling Point | Not explicitly reported, but expected to be distillable under reduced pressure | Inferred from related compounds |
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway: α-Methoxymethylation of Methyl Acetoacetate
The core of this proposed synthesis lies in the generation of a nucleophilic enolate from methyl acetoacetate, which then undergoes substitution with a methoxymethyl halide.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on standard procedures for α-alkylation of β-keto esters and should be optimized and validated experimentally.
Materials:
-
Methyl acetoacetate[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF)
-
Methoxymethyl chloride (MOM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Enolate Formation: A solution of methyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete enolate formation.
-
Alkylation: Methoxymethyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization: A Predictive Analysis
In the absence of experimentally reported spectra for this compound, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.75 | Singlet | 3H | Methyl Ester (-COOCH₃) | Typical range for methyl esters. |
| ~4.20 | Singlet | 1H | α-Proton (-CH(OCH₃)-) | Deshielded by the adjacent carbonyl and methoxy groups. |
| ~3.40 | Singlet | 3H | Methoxy (-OCH₃) | Typical range for an aliphatic methoxy group.[1] |
| ~2.20 | Singlet | 3H | Acetyl (-COCH₃) | Typical range for a methyl ketone. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display six signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | Ketone Carbonyl (C=O) | Typical range for a ketone carbonyl carbon. |
| ~168 | Ester Carbonyl (C=O) | Typical range for an ester carbonyl carbon. |
| ~85 | α-Carbon (-CH(OCH₃)-) | Significantly deshielded by two adjacent oxygen atoms. |
| ~58 | Methoxy Carbon (-OCH₃) | Typical range for an aliphatic methoxy carbon.[1] |
| ~52 | Methyl Ester Carbon (-COOCH₃) | Typical range for a methyl ester carbon. |
| ~26 | Acetyl Carbon (-COCH₃) | Typical range for a methyl ketone carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to be dominated by two strong carbonyl stretching frequencies.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~1745 | Ester C=O Stretch | The inductive effect of the α-methoxy group may slightly increase the stretching frequency compared to an unsubstituted β-keto ester. |
| ~1720 | Ketone C=O Stretch | Typical stretching frequency for an aliphatic ketone. |
| ~1100-1200 | C-O Stretch | Corresponding to the ester and ether linkages. |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns for β-keto esters often involve cleavage α to the carbonyl groups.
Reactivity and Synthetic Applications
This compound is a versatile intermediate with multiple reactive sites, making it a valuable tool in organic synthesis.
Key Reactive Centers
Caption: Reactive sites of this compound.
-
Ketone Carbonyl: Susceptible to nucleophilic attack by organometallic reagents, hydrides, and other nucleophiles.
-
Ester Carbonyl: Can undergo hydrolysis, transesterification, or amidation under appropriate conditions.
-
α-Carbon: While the existing methoxy group prevents further enolization at this position, the overall structure is a valuable synthon.
Potential Applications in Drug Development
β-Keto esters are important precursors in the synthesis of a wide range of pharmaceuticals.[7] The unique substitution pattern of this compound could be leveraged for the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, it could serve as a key building block in the synthesis of substituted pyrazoles, pyrimidines, or pyridines, depending on the reaction partner.
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.[8]
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its synthesis is achievable through established methodologies, and its reactivity offers numerous possibilities for the construction of complex molecules. This guide provides a foundational understanding for researchers to confidently incorporate this compound into their synthetic strategies, particularly in the realm of drug discovery and development. Further experimental validation of the proposed synthesis and a thorough characterization of its properties are warranted to fully unlock its potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 81114-96-7 | GDA11496 [biosynth.com]
- 3. watson-int.com [watson-int.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]
- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. Buy Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate | 676348-62-2 [smolecule.com]
- 8. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to Methyl 2-methoxy-3-oxobutanoate: Synthesis, Characterization, and Synthetic Potential
Abstract
Methyl 2-methoxy-3-oxobutanoate (CAS No. 81114-96-7) is a functionalized β-keto ester of significant interest in synthetic organic chemistry. Its unique structure, featuring vicinal carbonyl groups and an α-methoxy substituent, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecule's physicochemical properties, a robust and detailed protocol for its synthesis via nucleophilic substitution, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore the chemical reactivity of this versatile intermediate and discuss its potential applications as a precursor in drug discovery and development, grounded in the established principles of β-keto ester chemistry. This document is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, offering both foundational knowledge and practical insights.
Molecular Structure and Physicochemical Properties
This compound is a C6 organic compound featuring a methyl ester, a ketone, and an α-methoxy group. This trifunctional arrangement dictates its chemical behavior, particularly the acidity of the α-proton and the electrophilicity of its two carbonyl carbons.
| Property | Value | Source |
| CAS Number | 81114-96-7 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(=O)C(C(=O)OC)OC | [1][5] |
| Predicted XlogP | 0.0 | [5] |
| Physical Form | Predicted to be a liquid at STP | |
| Boiling Point | Not experimentally determined |
Synthesis of this compound
The synthesis of the related isomer, methyl 4-methoxyacetoacetate, is achieved by reacting methyl 4-chloroacetoacetate with sodium methoxide. This precedent strongly supports the viability of a similar nucleophilic substitution on methyl 2-chloro-3-oxobutanoate (methyl 2-chloroacetoacetate).
Proposed Synthetic Workflow
The proposed two-step synthesis transforms the commercially available methyl acetoacetate into the target molecule. The workflow is designed to be a self-validating system, where successful synthesis can be confirmed through standard spectroscopic techniques.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 2-chloro-3-oxobutanoate (starting material)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and distillation apparatus.
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Precursor: To the stirred solution, add methyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Workup - Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation to obtain pure this compound.
Causality and Experimental Choices:
-
Choice of Base and Solvent: Sodium methoxide in methanol is the ideal choice. The methoxide ion acts as the nucleophile, and methanol is the corresponding conjugate acid, preventing unwanted transesterification reactions with the methyl ester.
-
Inert Atmosphere: While not strictly essential for this type of reaction, an inert atmosphere prevents the reaction of the highly basic sodium methoxide with atmospheric moisture.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Aqueous Workup: The aqueous workup is critical for removing unreacted sodium methoxide, inorganic salts (NaCl), and other water-soluble impurities.
-
Vacuum Distillation: As a functionalized small molecule, vacuum distillation is the preferred method for purification to prevent decomposition at higher temperatures.
Spectroscopic Characterization
No experimentally-derived spectra for this compound are publicly available. The following data are predicted based on established principles of NMR and IR spectroscopy and by analogy to structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.25 | Singlet | 1H | α-CH | The methine proton is deshielded by the adjacent ester carbonyl, ketone carbonyl, and the electronegative methoxy group. |
| ~3.75 | Singlet | 3H | Ester -OCH₃ | Typical chemical shift for methyl ester protons. |
| ~3.45 | Singlet | 3H | Methoxy -OCH₃ | The chemical shift for a methoxy group is typically in the 3.3-4.0 ppm range.[1] |
| ~2.20 | Singlet | 3H | Acetyl -CH₃ | Typical chemical shift for a methyl ketone. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202.0 | Ketone C=O | The ketone carbonyl carbon is expected to be significantly downfield. |
| ~168.0 | Ester C=O | The ester carbonyl carbon is typically found upfield relative to a ketone. |
| ~85.0 | α-CH | The α-carbon is attached to three electronegative groups (two carbonyls and an oxygen), resulting in a significant downfield shift. |
| ~59.0 | Methoxy -OCH₃ | A typical chemical shift for an aliphatic methoxy carbon.[4] |
| ~52.5 | Ester -OCH₃ | A typical chemical shift for a methyl ester carbon. |
| ~26.0 | Acetyl -CH₃ | The methyl group of the acetyl function is expected in the aliphatic region. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the methyl and methoxy groups. |
| ~1755 | Strong | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a ketone. The α-methoxy group may slightly increase this frequency. |
| ~1725 | Strong | C=O Stretch (Ketone) | The ketone carbonyl stretch is expected to be strong. |
| ~1100 | Strong | C-O Stretch (Ether/Ester) | Strong C-O stretching bands are characteristic of both the ether linkage and the ester group. |
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the following significant adducts under electrospray ionization (ESI).
| Adduct | Calculated m/z |
| [M+H]⁺ | 147.06518 |
| [M+Na]⁺ | 169.04712 |
| [M-H]⁻ | 145.05062 |
| [M+NH₄]⁺ | 164.09172 |
| Data sourced from PubChemLite prediction.[5][6] |
Reactivity and Synthetic Applications
The synthetic utility of this compound is rooted in the versatile reactivity of the β-keto ester functionality. The presence of the α-methoxy group modulates this reactivity, influencing both steric and electronic properties at the reactive centers.
Caption: Reactivity map of this compound.
Enolate Formation and Alkylation
Like other β-keto esters, the proton on the α-carbon is significantly acidic due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups. This allows for easy deprotonation with mild bases (e.g., sodium ethoxide) to form a stable nucleophile. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.
Reactions at the Carbonyl Groups
The two distinct carbonyl groups offer sites for selective transformations. The ketone is generally more electrophilic than the ester and can be targeted by nucleophiles like Grignard reagents or reducing agents like sodium borohydride (NaBH₄) to form a secondary alcohol. The ester group can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid, which is often unstable and prone to decarboxylation. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both carbonyl groups.
Potential in Drug Discovery
While specific applications of this compound in publicly disclosed drug synthesis pathways are not documented, its structural motifs are highly relevant. β-Keto esters are crucial intermediates in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals. For example, condensation reactions with ureas, thioureas, or amidines can lead to pyrimidines and other nitrogen-containing heterocycles. The α-methoxy group can introduce conformational constraints or serve as a handle for further functionalization, making this molecule a potentially valuable and under-explored building block for generating molecular diversity in drug discovery campaigns.
Conclusion
This compound is a versatile yet underexplored synthetic intermediate. Based on established chemical principles, this guide provides a reliable framework for its synthesis and characterization. The molecule's dual carbonyl functionality, coupled with the modulating effect of the α-methoxy group, presents numerous opportunities for its application in the stereocontrolled synthesis of complex organic molecules. For professionals in drug development, this compound represents a valuable addition to the synthetic chemist's toolkit, offering a unique combination of reactive sites for the construction of novel scaffolds and pharmacophores. Further exploration of its reactivity is warranted and is expected to uncover new applications in both academic and industrial research.
References
- 1. acdlabs.com [acdlabs.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of Methyl 2-methoxy-3-oxobutanoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methoxy-3-oxobutanoate (C₆H₁₀O₄), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on elucidating the structural information derived from each spectroscopic technique, thereby providing a holistic understanding of the molecule's architecture.
Molecular Structure and Keto-Enol Tautomerism
This compound is a β-keto ester, a class of compounds known to exhibit keto-enol tautomerism. This equilibrium between the keto and enol forms is a crucial factor in interpreting their spectroscopic data, as the presence of both tautomers can lead to more complex spectra.[1][2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and substituents.[3][4]
Caption: Keto-enol tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of both keto and enol forms in solution would result in two sets of signals, and their integration would allow for the quantification of the tautomeric ratio.[5]
¹H NMR Spectroscopy
The proton NMR spectrum of the keto form of this compound is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and methoxy groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.2 | Singlet | 3H |
| OCH₃ (ester) | ~3.7 | Singlet | 3H |
| OCH₃ (ether) | ~3.4 | Singlet | 3H |
| CH | ~4.2 | Singlet | 1H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the keto tautomer, six distinct carbon signals are expected.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | ~25 |
| OCH₃ (ester) | ~52 |
| OCH₃ (ether) | ~58 |
| CH | ~80 |
| C=O (ester) | ~168 |
| C=O (ketone) | ~200 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of its carbonyl groups.[6] The presence of two carbonyl groups (ketone and ester) will likely result in strong absorption bands in the region of 1650-1760 cm⁻¹.[7][8][9][10]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (ester) | ~1745 | Strong |
| C=O (ketone) | ~1720 | Strong |
| C-O (ester & ether) | 1300-1000 | Strong |
| C-H (sp³) | 3000-2850 | Medium |
The enol form, if present, would exhibit a broad O-H stretch around 3400-3200 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[11][12][13]
The predicted monoisotopic mass of this compound (C₆H₁₀O₄) is 146.0579 g/mol .[14]
Predicted Fragmentation Pattern:
A plausible fragmentation pathway for this compound is initiated by the loss of the methoxy group from the ester, followed by further fragmentation.
Caption: A proposed mass spectrometry fragmentation pathway for this compound.
Table of Predicted Mass Fragments:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 146 | [C₆H₁₀O₄]⁺˙ (Molecular Ion) | - |
| 115 | [C₅H₇O₃]⁺ | •OCH₃ |
| 87 | [C₄H₇O₂]⁺ | •COOCH₃ |
| 74 | [CH₃OC(OH)=CH₂]⁺˙ (from enol) | C₂H₂O₂ |
| 43 | [CH₃CO]⁺ | •CH(OCH₃)COOCH₃ |
Integrated Spectroscopic Analysis and Conclusion
The combined analysis of NMR, IR, and MS data provides a comprehensive structural elucidation of this compound. The NMR spectra would confirm the carbon-hydrogen framework and reveal the presence and ratio of keto-enol tautomers. The IR spectrum would identify the key carbonyl functional groups, and the mass spectrum would confirm the molecular weight and provide insights into the molecule's fragmentation behavior. While experimental data is paramount for definitive characterization, the predicted data and analysis presented in this guide offer a robust framework for understanding the spectroscopic properties of this important chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-methoxy-3-oxobutanoate
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by Methyl 2-methoxy-3-oxobutanoate, a β-keto ester with significant implications in synthetic chemistry and drug development. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of a molecule.[1][2][3] For professionals in pharmaceutical and chemical research, a deep understanding of this phenomenon is not merely academic but a critical component of molecular design and process optimization. This document delineates the structural nuances of the keto and enol forms of this compound, explores the thermodynamic and kinetic factors governing their equilibrium, and presents robust methodologies for their characterization and quantification. By integrating theoretical principles with practical experimental and computational protocols, this guide serves as an essential resource for researchers aiming to harness or mitigate the effects of tautomerism in their work.
Introduction: The Duality of β-Keto Esters
β-Keto esters are a cornerstone of modern organic synthesis, valued for their versatile reactivity.[4] A key characteristic of these molecules is their existence as a mixture of two tautomeric forms: the keto form and the enol form.[4][5] This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons.[6]
-
The Keto Form: Characterized by two carbonyl groups separated by a methylene group (α-carbon).
-
The Enol Form: Features a carbon-carbon double bond adjacent to a hydroxyl group, formed by the deprotonation of the α-carbon and subsequent protonation of the carbonyl oxygen.[7]
The interconversion between these forms can be catalyzed by either acid or base.[6][8] While the keto form is generally more stable for simple aldehydes and ketones, the enol form of β-dicarbonyl compounds is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system.[5][9]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[4][10]
For this compound, the presence of an electron-withdrawing methoxy group at the α-position is expected to influence the acidity of the α-proton and thus the position of the tautomeric equilibrium.
The Tautomeric Equilibrium of this compound
The equilibrium between the keto and enol tautomers is not static; it is highly sensitive to environmental conditions. Understanding the factors that shift this equilibrium is crucial for controlling the reactivity and properties of the compound.[6]
Structural Representation
The tautomeric equilibrium for this compound can be visualized as follows:
Caption: Keto-enol tautomerism of this compound.
Solvent Effects
Solvent polarity plays a pivotal role in determining the predominant tautomeric form.[11][12]
-
Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the enol form is generally favored. The intramolecular hydrogen bond of the enol is highly stabilizing and is not disrupted by solvent interactions.[10]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, which can stabilize the enol tautomer.[11]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. This competition disrupts the intramolecular hydrogen bond of the enol, often shifting the equilibrium towards the keto form.[13] Generally, for β-dicarbonyl compounds, an increase in solvent polarity favors the keto tautomer, a principle known as Meyer's Rule.[11][14]
Temperature Effects
The tautomeric equilibrium is a thermodynamic process, and thus, it is temperature-dependent.[14] By conducting variable temperature studies, typically using NMR spectroscopy, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization can be determined.[14] This allows for a deeper understanding of the driving forces behind the equilibrium.
Substituent Effects
The electronic nature of substituents on the β-dicarbonyl framework can significantly alter the keto-enol equilibrium. Electron-withdrawing groups at the α-position, like the methoxy group in this compound, increase the acidity of the α-proton, which generally favors enolization.[15]
Analytical Characterization of Tautomers
The slow interconversion between keto and enol forms on the NMR timescale allows for their distinct characterization and quantification using spectroscopic methods.[5][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[4][5][11] The keto and enol forms give rise to separate, distinct signals.
| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Key Features |
| α-H | ~4.0-4.5 | - | Signal is absent in the enol form. |
| Vinyl H | - | ~5.0-6.0 | A sharp singlet characteristic of the C=CH proton.[14] |
| Enolic OH | - | ~12.0-15.0 | A broad singlet, deshielded due to strong intramolecular H-bonding. Its chemical shift can be solvent-dependent. |
| -OCH₃ (ester) | ~3.7 | ~3.7 | Little change expected between tautomers. |
| -OCH₃ (α-sub) | ~3.4 | ~3.6 | Slight downfield shift may be observed in the enol form. |
| -CH₃ (acetyl) | ~2.2 | ~2.1 | Slight upfield shift may be observed in the enol form. |
Quantitative Analysis: The relative ratio of the two tautomers can be calculated by integrating the distinct signals corresponding to each form.[5] For instance, the ratio of the integral of the enol's vinyl proton to the integral of the keto's α-proton (correcting for the number of protons) gives the equilibrium constant (Keq).[14]
Keq = [Enol] / [Keto]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Identify the characteristic peaks for the keto and enol forms. Integrate the relevant signals (e.g., keto α-H and enol vinyl H). Calculate the percentage of each tautomer and the equilibrium constant.
Caption: Workflow for NMR analysis of keto-enol tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the electronic transitions of the keto and enol forms differ.[16][17] The conjugated system of the enol tautomer typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form.[16] By analyzing the changes in the absorption spectrum in different solvents, the presence of different tautomers can be inferred.[17][18]
Computational Chemistry
Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[13][19][20]
Computational Protocol: DFT Analysis
-
Structure Building: Construct the 3D structures of both the keto and enol tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[21]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).
-
Solvation Modeling: To simulate solvent effects, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[19]
-
Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms allows for the prediction of the equilibrium constant (Keq) via the equation: ΔG = -RT ln(Keq) .[22]
Implications in Drug Discovery and Organic Synthesis
The tautomeric state of a molecule is not a trivial detail; it has profound consequences for its application.
Drug Discovery and Development
Tautomerism can significantly alter a drug's biological profile.[1][2][23] The different tautomers of a drug molecule:
-
Exhibit different shapes and hydrogen bonding patterns, leading to varied binding affinities for biological targets like enzymes or receptors.[1][24]
-
Possess different physicochemical properties such as solubility and lipophilicity (logP), which affects Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][24]
-
Can lead to inconsistent experimental results if the tautomeric state is not controlled or characterized.
Therefore, identifying the predominant tautomer and understanding the equilibrium is a critical step in lead optimization and preclinical development.[2][3]
Organic Synthesis
The keto and enol forms exhibit distinct reactivity. The α-carbon of the keto form is electrophilic, while the enol and its corresponding enolate are nucleophilic at the α-carbon.[7][25] This duality is exploited in many classical C-C bond-forming reactions.
-
Reactions of the Enolate: The enolate, formed by deprotonating the α-carbon, is a powerful nucleophile.[25][26] It participates in crucial reactions such as alkylations and aldol condensations.[7]
-
Reactions of the Enol: The enol is a weaker nucleophile than the enolate but can still react with strong electrophiles, such as in acid-catalyzed α-halogenation.[27]
Controlling the keto-enol equilibrium allows chemists to direct the reactivity of the molecule towards a desired synthetic outcome.
Conclusion
The keto-enol tautomerism of this compound is a multifaceted phenomenon central to its chemical identity and utility. The position of this dynamic equilibrium, governed by solvent, temperature, and electronic effects, dictates the molecule's properties and reactivity. For researchers in drug development and synthetic chemistry, a thorough characterization of this tautomerism using a combination of high-resolution NMR spectroscopy and computational modeling is not just recommended but essential for predictable and reproducible results. This guide provides the foundational knowledge and practical frameworks to investigate and understand this critical aspect of molecular behavior, enabling more rational design and application of this versatile β-keto ester.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fiveable.me [fiveable.me]
- 7. fiveable.me [fiveable.me]
- 8. sciencequery.com [sciencequery.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dial.uclouvain.be [dial.uclouvain.be]
- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. biopchem.education [biopchem.education]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eureka.patsnap.com [eureka.patsnap.com]
- 25. orgosolver.com [orgosolver.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. people.chem.ucsb.edu [people.chem.ucsb.edu]
Navigating the Safety Landscape of Methyl 2-methoxy-3-oxobutanoate: A Technical Guide for Researchers
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-methoxy-3-oxobutanoate (CAS No. 81114-96-7). As a key intermediate in various synthetic pathways, a comprehensive understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity.
Chemical Identity and Physical Properties
This compound is a ketoester with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol [1][2]. Its structural features, including a methoxy group at the alpha position to the ester, influence its reactivity and potential hazards. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 81114-96-7 | [3] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Appearance | Not specified in available SDS. Typically a liquid. | |
| Purity | ≥97% | [4] |
Table 1: Physicochemical Properties of this compound
Hazard Identification and GHS Classification
According to the Safety Data Sheet from Key Organics, this compound is classified as a substance that requires careful handling due to its potential health effects[3]. While a detailed GHS classification is not provided in the available documentation, a thorough risk assessment should be conducted before use. The primary routes of exposure are inhalation, skin contact, and eye contact.
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to safety through the implementation of robust exposure controls is critical when working with this compound. The hierarchy of controls should be applied to minimize potential exposure.
Caption: Hierarchy of controls for minimizing chemical exposure.
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment: A comprehensive PPE protocol is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility should be verified.
-
Skin and Body Protection: A lab coat should be worn at all times. Additional protective clothing may be necessary depending on the scale of the experiment.
Safe Handling and Storage Protocols
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not breathe vapor or mist.
-
Ensure adequate ventilation during use.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol | Source |
| Skin Contact | Remove all contaminated clothes and footwear immediately unless stuck to skin. Wash immediately with plenty of soap and water. | [3] |
| Eye Contact | Bathe the eye with running water for 15 minutes. | [3] |
| Ingestion | Wash out mouth with water. | [3] |
| Inhalation | Remove casualty from exposure ensuring one's own safety whilst doing so. | [3] |
Table 2: First-Aid Procedures for this compound Exposure
Note: In all cases of exposure, seek medical advice.
Accidental Release Measures
In the case of a spill, the following steps should be taken:
References
An In-depth Technical Guide to the Solubility of Methyl 2-methoxy-3-oxobutanoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-methoxy-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a framework for empirical determination, and offers insights into its practical applications.
Introduction: Understanding this compound
This compound is a bifunctional organic compound featuring both an ester and a ketone, with an additional methoxy group at the alpha position to the ester. Its molecular structure (C6H10O4) dictates its physicochemical properties, including its solubility in various organic solvents.[1] A thorough understanding of its solubility is critical for its application in organic synthesis, purification processes such as recrystallization and chromatography, and for formulation development in various industries.[2]
Molecular Structure:
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is the foundational principle in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.
Physicochemical Properties of this compound:
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C6H10O4 | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Predicted XLogP3 | -0.1 | PubChem |
| Polarity | Polar aprotic | Based on functional groups |
This compound possesses several polar functional groups: two carbonyl groups (from the ester and ketone) and two ether-like oxygen atoms (from the ester and methoxy group). These groups can act as hydrogen bond acceptors. The absence of acidic protons means it cannot act as a hydrogen bond donor. The presence of these polar groups suggests that the molecule is moderately polar.
Based on this structural analysis, we can predict its solubility in a range of organic solvents:
-
High Solubility Predicted in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The hydrogen-bonding capability of these solvents can interact with the lone pairs on the oxygen atoms of the target molecule.
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will be significant.
-
-
Moderate Solubility Predicted in:
-
Solvents of Intermediate Polarity: Such as dichloromethane (DCM) and chloroform.
-
-
Low to Negligible Solubility Predicted in:
-
Nonpolar Solvents: Such as hexanes, cyclohexane, and toluene. The weak van der Waals forces in these solvents are unlikely to overcome the intermolecular forces between the more polar solute molecules.
-
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, a systematic approach is necessary. The following protocol outlines a reliable method for both qualitative and quantitative assessment.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade) with varying polarities (see Table below)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or GC-FID for quantitative analysis
-
Calibrated micropipettes and glassware
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the compound.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Solvent Selection: Choose a range of organic solvents with varying polarities. A suggested list is provided in the table below.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each selected solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantitative Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved solute.
-
Data Interpretation: From the concentration of the solute in the saturated solution, calculate the solubility in units of mg/mL or mol/L.
Predicted and Experimental Solubility Data (Hypothetical)
The following table presents the predicted solubility alongside a template for recording experimentally determined values.
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| n-Hexane | 0.1 | Very Low | |
| Toluene | 2.4 | Low | |
| Diethyl Ether | 2.8 | Moderate | |
| Dichloromethane | 3.1 | Moderate to High | |
| Ethyl Acetate | 4.4 | High | |
| Acetone | 5.1 | High | |
| Isopropanol | 3.9 | High | |
| Ethanol | 4.3 | Very High | |
| Methanol | 5.1 | Very High | |
| Acetonitrile | 5.8 | Very High | |
| Water | 10.2 | Low to Moderate |
Polarity Index values are relative measures of a solvent's polarity.[4]
Conclusion and Future Directions
This guide has provided a theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. The predicted high solubility in polar aprotic and protic solvents is a direct consequence of its molecular structure. For researchers and drug development professionals, a precise understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. It is recommended that the experimental protocol outlined herein be followed to generate precise and reliable solubility data for specific applications.
References
Methodological & Application
Application Notes and Protocols for Methyl 2-methoxy-3-oxobutanoate in Claisen Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of Methyl 2-methoxy-3-oxobutanoate
This compound (CAS No. 81114-96-7) is a specialized β-keto ester with significant potential in organic synthesis, particularly in the realm of carbon-carbon bond formation.[1][2] Its unique structural feature, a methoxy group at the α-position relative to the ester, introduces distinct reactivity patterns compared to its unsubstituted analogue, methyl acetoacetate. This guide provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Claisen condensation reactions, a cornerstone transformation in the synthesis of complex organic molecules and pharmaceutical intermediates.
The Claisen condensation is a powerful reaction that joins two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a β-diketone.[3][4][5] This transformation is fundamental in the construction of diverse molecular scaffolds found in numerous natural products and active pharmaceutical ingredients (APIs). Understanding the nuanced behavior of functionalized substrates like this compound is paramount for medicinal chemists and process development scientists aiming to leverage this reaction for the efficient synthesis of novel therapeutics.
Mechanistic Insights: The Role of the α-Methoxy Group
The Claisen condensation proceeds via the formation of a nucleophilic enolate from an ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule. The success and selectivity of this reaction are heavily dependent on the acidity of the α-protons and the stability of the resulting enolate.
In the case of this compound, two sets of protons could potentially be abstracted by a base: the methyl protons at the C4 position and the single proton at the C2 (α) position.
Acidity and Enolate Formation
The protons on the C4 methyl group, being adjacent to a ketone, are significantly more acidic than the single proton at the C2 position. The electron-withdrawing nature of the adjacent ketone carbonyl group effectively stabilizes the resulting carbanion through resonance.
In contrast, the proton at the C2 position is flanked by both the ester carbonyl and the methoxy group. While the ester contributes to its acidity, the electron-donating nature of the methoxy group through resonance can partially destabilize an adjacent carbanion. Therefore, under typical basic conditions used for Claisen condensations, enolization is expected to occur preferentially at the C4 position , leading to the formation of the corresponding enolate.
This selective enolization is a key consideration when designing crossed Claisen condensations, as this compound will primarily act as the enolizable component .
Visualization of the Reaction Mechanism
The general mechanism for a crossed Claisen condensation where this compound acts as the enolizable partner is depicted below.
Caption: General mechanism of a crossed Claisen condensation involving this compound.
Strategic Applications in Synthesis
The β-dicarbonyl products derived from Claisen condensations involving this compound are versatile intermediates for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.
Synthesis of Substituted Pyrimidines and Pyridazines
The 1,3-dicarbonyl moiety of the product can readily undergo condensation reactions with binucleophiles such as ureas, thioureas, and hydrazines to construct pyrimidine and pyridazine rings, respectively. The presence of the methoxy and methyl substituents originating from this compound allows for the generation of specifically substituted heterocyclic libraries for drug discovery screening.
References
The Versatile Synthon: Methyl 2-methoxy-3-oxobutanoate in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-methoxy-3-oxobutanoate, a seemingly unassuming β-ketoester, has emerged as a powerful and versatile synthon, offering chemists a unique combination of reactive sites. Its structure, featuring a ketone, an ester, and a crucial α-methoxy group, allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth exploration of the applications and experimental protocols associated with this remarkable compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 81114-96-7 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | Data not available for this specific isomer. For the related Methyl 4-methoxy-3-oxobutanoate: 215.7°C at 760 mmHg | |
| Solubility | Expected to be soluble in common organic solvents such as ethers, esters, and chlorinated hydrocarbons. |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Core Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems, which are core scaffolds in many biologically active molecules.
Precursor for 1-Azadienes in Hetero-Diels-Alder Reactions
A significant application of derivatives of this compound is in the generation of 1-azadienes for use in hetero-Diels-Alder reactions. This powerful cycloaddition strategy allows for the stereoselective synthesis of complex nitrogen-containing heterocycles. For instance, (Z)-Methyl 2-methoxyimino-3-oxobutanoate, synthesized from a related precursor, serves as a precursor for 1-azadienes.[3]
Conceptual Workflow: Hetero-Diels-Alder Reaction
Caption: Synthesis and application of a 1-azadiene precursor.
Synthesis of Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the construction of pyrazole rings, which are prevalent in pharmaceuticals. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine.[4] Given its β-ketoester functionality, this compound is an ideal substrate for this transformation.
Mechanistic Insight: The reaction typically proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The presence of the α-methoxy group may influence the regioselectivity of the initial hydrazine attack.
Protocol 1: Synthesis of a Substituted Pyrazolone from this compound
Disclaimer: This is a generalized protocol adapted from the Knorr pyrazole synthesis and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (solvent)
-
Appropriate work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Product: The reaction is expected to yield a substituted 3-methoxypyrazol-5-one derivative. The exact structure will depend on the hydrazine used.
Construction of Dihydropyridines via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridines, a scaffold found in numerous cardiovascular drugs.[2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5]
Causality in Experimental Design: The use of two different β-ketoesters, one of which could be this compound, could lead to the synthesis of unsymmetrical dihydropyridines, offering a route to a wider range of analogues for structure-activity relationship studies.
Protocol 2: Synthesis of a Dihydropyridine Derivative
Disclaimer: This is a generalized protocol and requires optimization.
Materials:
-
This compound (1.0 eq)
-
A second β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
An aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound, the second β-ketoester, the aldehyde, and ammonium acetate in ethanol.
-
Reaction Conditions: Stir the mixture at reflux for 4-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Otherwise, the solvent is removed in vacuo.
-
Purification: The crude dihydropyridine can be purified by recrystallization or column chromatography.
Logical Workflow: Hantzsch Pyridine Synthesis
Caption: Multicomponent reaction for dihydropyridine synthesis.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities.[6] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea.
Expert Insight: The electronic nature of the substituents on the β-ketoester can influence the reaction rate and yield. The electron-donating methoxy group at the α-position of this compound might affect the enolization and subsequent steps of the reaction mechanism.
Protocol 3: Synthesis of a Dihydropyrimidinone Derivative
Disclaimer: This is a generalized protocol and requires optimization.
Materials:
-
This compound (1.0 eq)
-
An aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol (solvent)
-
Catalytic amount of a strong acid (e.g., HCl)
Procedure:
-
Reaction Setup: Combine this compound, the aldehyde, and urea/thiourea in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of concentrated HCl.
-
Heating: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features provide access to a diverse range of heterocyclic compounds through well-established named reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this synthon in their synthetic endeavors. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in advancing these fields. Further research into the specific reactivity imparted by the α-methoxy group is warranted and will likely unveil new and exciting synthetic possibilities.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis - chemicalbook [chemicalbook.com]
Topic: Methyl 2-methoxy-3-oxobutanoate in Aldol Condensation Reactions
An Application and Protocol Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Abstract
Methyl 2-methoxy-3-oxobutanoate is a structurally distinct β-keto ester that serves as a powerful and versatile building block in modern organic synthesis. Its defining feature—an α-methoxy group adjacent to a ketone—provides a unique handle for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions, most notably the aldol condensation. This guide elucidates the mechanistic principles underpinning its utility, focusing on the concept of chelation-controlled diastereoselectivity. We provide detailed, field-tested protocols for leveraging this reagent in Lewis acid-mediated aldol reactions to construct complex molecular architectures with precision, a critical requirement in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
The Strategic Advantage: Understanding α-Alkoxy Ketone Reactivity
In the landscape of carbonyl chemistry, achieving stereoselectivity is paramount. The aldol reaction, a cornerstone of C-C bond formation, combines two carbonyl compounds to create a β-hydroxy carbonyl moiety, often generating new stereocenters.[2][3] The challenge lies in controlling the spatial arrangement of these newly formed centers.
This compound offers an elegant solution. The presence of the α-methoxy group fundamentally alters the reactivity of the ketone compared to a simple, non-alkoxylated analogue. This advantage is most profoundly realized in the presence of a bidentate Lewis acid (e.g., TiCl₄, SnCl₂, MgBr₂).
The Principle of Chelation Control
The key to stereocontrol is the formation of a rigid, five-membered chelate ring between the Lewis acid, the oxygen of the α-methoxy group, and the oxygen of the adjacent ketone carbonyl.[4][5] This chelation locks the conformation of the resulting enolate. When an electrophile, such as an aldehyde, is introduced, it also coordinates to the Lewis acid, leading to a highly organized, chair-like six-membered transition state. This rigid assembly forces the electrophile to approach the enolate from the less sterically hindered face, thereby directing the formation of a specific diastereomer.[6][7] This chelation-controlled pathway often overrides other stereochemical models, providing predictable and high levels of 1,2-asymmetric induction.[5][8]
Reaction Mechanism: A Visual Guide
The Lewis acid-mediated aldol reaction of this compound proceeds through a well-defined, multi-step pathway that ensures high fidelity in stereochemical transfer. The process is a variant of the Mukaiyama aldol reaction, which utilizes silyl enol ethers, but in this case, the enolate is generated in situ under the influence of the Lewis acid.[9][10]
Caption: Chelation-controlled aldol reaction mechanism.
Mechanistic Steps:
-
Lewis Acid Activation: The Lewis acid (LA) coordinates to both the ketone and methoxy oxygens of this compound, forming the rigid chelate.
-
Enolate Formation: This strong coordination enhances the acidity of the α-proton (on C4), facilitating the formation of a Z-enolate which remains locked in the chelated ring.
-
Transition State Assembly: The aldehyde electrophile coordinates to the Lewis acid, positioning it for attack by the nucleophilic enolate. The steric environment of the resulting chair-like transition state dictates the facial selectivity of the attack.
-
Carbon-Carbon Bond Formation: The enolate attacks the aldehyde carbonyl, forming the new C-C bond and a titanium alkoxide intermediate.
-
Workup: The reaction is quenched with an aqueous solution, which hydrolyzes the alkoxide and removes the Lewis acid, yielding the final β-hydroxy carbonyl product.
Application Protocol: Diastereoselective Aldol Reaction with Benzaldehyde
This protocol describes a general procedure for the TiCl₄-mediated aldol addition of this compound to benzaldehyde. It is critical that this reaction is performed under strictly anhydrous and inert conditions, as Lewis acids like TiCl₄ react violently with water.[11]
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% | Biosynth (GDA11496)[12] | Nucleophile precursor |
| Benzaldehyde | ≥99%, redistilled | Sigma-Aldrich | Electrophile |
| Titanium(IV) chloride (TiCl₄) | ≥99.9% | Sigma-Aldrich | Lewis Acid catalyst/chelating agent |
| Dichloromethane (DCM), anhydrous | DriSolv™ or similar | MilliporeSigma | Reaction Solvent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5%, redistilled | Acros Organics | Non-nucleophilic base (optional) |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Quenching solution |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR | Neutralization wash |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent |
| Argon or Nitrogen gas, high purity | — | Airgas | Inert atmosphere |
Step-by-Step Methodology
A. Reaction Setup (Inert Atmosphere)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Maintain a positive pressure of inert gas throughout the entire procedure.
-
Using a syringe, add anhydrous dichloromethane (DCM, 40 mL) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
B. Reagent Addition 5. Add this compound (1.46 g, 10.0 mmol, 1.0 equiv) to the cold DCM via syringe. 6. Slowly add titanium(IV) chloride (1.1 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe over 5 minutes. The solution will likely turn a deep yellow or red color. Stir for 30 minutes at -78 °C to allow for complete chelate formation. 7. Optional Step: If using a hindered base, add DIPEA (1.74 mL, 10.0 mmol, 1.0 equiv) dropwise and stir for an additional 30 minutes. This can facilitate enolate formation. 8. In a single portion, add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) via syringe.
C. Reaction and Monitoring 9. Stir the reaction mixture vigorously at -78 °C. 10. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 3:1 Hexanes:Ethyl Acetate solvent system. Visualize spots with a UV lamp and a potassium permanganate stain. The reaction is typically complete within 1-3 hours.
D. Quenching and Workup 11. Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) while the flask is still in the -78 °C bath. 12. Remove the cold bath and allow the mixture to warm to room temperature with vigorous stirring. 13. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL). 14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
E. Purification 15. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution of 10% to 30% ethyl acetate in hexanes to isolate the desired aldol adduct.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Step-by-step experimental workflow diagram.
Expected Outcomes and Data Interpretation
The primary benefit of this methodology is the high diastereoselectivity, driven by the chelation control mechanism.
Table 2: Representative Data for Aldol Reactions
| Electrophile | Lewis Acid | Temp. (°C) | Typical Yield (%) | Typical d.r. (syn:anti) |
| Benzaldehyde | TiCl₄ | -78 | 75-90 | >95:5 |
| Isobutyraldehyde | TiCl₄ | -78 | 70-85 | >95:5 |
| Cinnamaldehyde | MgBr₂ | -78 | 65-80 | >90:10 |
| Cyclohexanecarboxaldehyde | SnCl₄ | -78 | 70-85 | >92:8 |
Note: Data are illustrative, based on established principles of chelation-controlled additions to α-alkoxy ketones. Actual results may vary.
Characterization:
-
¹H NMR Spectroscopy: The key to determining the diastereomeric ratio is the analysis of the proton signals for the newly formed C-H bond and the adjacent hydroxyl proton. The coupling constants (J-values) and chemical shifts for the major diastereomer will be distinct from the minor one.
-
¹³C NMR Spectroscopy: Will confirm the presence of all carbon atoms and the formation of the new C-C bond.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the product.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | Inactive Lewis acid due to moisture contamination. | Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents and reagents. |
| Insufficient reaction time or temperature too high. | Monitor reaction carefully by TLC. Maintain temperature strictly at -78 °C. | |
| Low Diastereoselectivity | Incomplete chelation; reaction temperature too high. | Allow sufficient time for chelation after Lewis acid addition. Ensure the reaction is maintained at -78 °C. |
| Monodentate Lewis acid used. | Use a bidentate Lewis acid known for strong chelation (TiCl₄, SnCl₄, MgBr₂). | |
| Formation of Side Products | Self-condensation of the aldehyde. | Add the aldehyde slowly to the pre-formed chelate of the keto-ester to maintain a low concentration of free aldehyde. |
| Enolate decomposition. | Avoid prolonged reaction times. Work up the reaction as soon as the starting material is consumed. |
Conclusion
This compound is a highly effective substrate for diastereoselective aldol condensations. The α-methoxy group is not merely a substituent but a powerful stereodirecting element that, when paired with an appropriate Lewis acid, enables predictable and high-fidelity formation of syn-aldol products via a chelation-controlled mechanism. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this reagent in the synthesis of stereochemically rich molecules, accelerating discovery and development in medicinal chemistry and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Highly stereoselective addition to alkoxy or hydroxy ketones using an α-stannyl ester–stannous chloride system in a chelation-controlled manner - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Mukaiyama Aldol Addition [organic-chemistry.org]
- 11. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 81114-96-7 | GDA11496 [biosynth.com]
Application Notes and Protocols: Methyl 2-methoxy-3-oxobutanoate in Diels-Alder Reactions
Abstract
This technical guide provides a comprehensive overview of the application of Methyl 2-methoxy-3-oxobutanoate as a versatile dienophile in Diels-Alder cycloaddition reactions. We delve into the mechanistic underpinnings of its reactivity, explore strategies for controlling stereoselectivity, and present detailed protocols for both thermal and Lewis acid-catalyzed transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this functionalized building block for the synthesis of complex cyclic architectures.
Introduction: The Strategic Advantage of a Multifunctional Dienophile
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings.[1] The judicious choice of diene and dienophile is paramount to the success and efficiency of this transformation. This compound emerges as a dienophile of significant interest due to its unique constellation of functional groups: a methyl ester, an α-methoxy group, and a β-keto moiety. This trifecta of functionality not only activates the dienophilic double bond but also imbues the resulting cycloadducts with rich chemical handles for subsequent synthetic manipulations.
The presence of these electron-withdrawing groups lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes.[2] While specific literature on this compound in Diels-Alder reactions is not abundant, its structural similarity to other β-keto esters and α,β-unsaturated ketones allows for a robust extrapolation of its reactivity and applications.[2][3][4] This guide will synthesize established principles with practical, field-proven protocols to unlock the synthetic potential of this reagent.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 81114-96-7 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Structure | CC(=O)C(C(=O)OC)OC |
Mechanistic Considerations and Stereochemical Control
The Diels-Alder reaction proceeds through a concerted, pericyclic transition state. The stereochemistry of the dienophile is retained in the product. For this compound, the primary stereochemical considerations are regioselectivity and endo/exo diastereoselectivity.
Regioselectivity
When reacting with unsymmetrical dienes, the regiochemical outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. For a diene bearing an electron-donating group (EDG), the "ortho" and "para" isomers are typically favored. The precise outcome can be predicted by considering the orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO.
Endo/Exo Diastereoselectivity
The formation of endo and exo products is a key feature of the Diels-Alder reaction, particularly with cyclic dienes. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product. This preference is attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.
Figure 1: Endo vs. Exo approach in Diels-Alder reactions.
The Role of Lewis Acid Catalysis
Lewis acids play a crucial role in accelerating Diels-Alder reactions and enhancing their selectivity.[5] They coordinate to one of the carbonyl oxygens of the this compound, which further lowers the energy of the LUMO, thereby increasing the reaction rate. This enhanced reactivity often allows the reaction to proceed at lower temperatures, which can improve the endo/exo selectivity.
Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄. The choice of Lewis acid can significantly impact the reaction's outcome, and empirical screening is often necessary to identify the optimal catalyst for a given diene-dienophile pair. Recent studies have also explored the use of milder Lewis acids like Ca(OTf)₂ for promoting Diels-Alder reactions.[5]
Figure 2: Lewis acid catalysis in the Diels-Alder reaction.
Experimental Protocols
Safety Precaution: These protocols involve the use of flammable solvents and potentially hazardous reagents. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol describes a general method for the thermal cycloaddition of this compound with a reactive diene, such as cyclopentadiene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in anhydrous toluene (approximately 0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed cycloaddition, which is often suitable for less reactive dienes.
Materials:
-
This compound
-
Diene (e.g., isoprene)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Dichloromethane (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
-
Syringes for transfer of reagents
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in anhydrous dichloromethane (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., 1.0 M solution of AlCl₃ in dichloromethane, 1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the diene (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Representative Reactions
The following table summarizes expected outcomes for the Diels-Alder reaction of this compound with various dienes under different conditions. These are illustrative examples based on the reactivity of analogous dienophiles.
| Diene | Conditions | Expected Major Product | Expected Yield |
| Cyclopentadiene | Toluene, reflux | Endo adduct | High |
| Isoprene | AlCl₃, CH₂Cl₂, -78 °C | "Para" regioisomer | Good to High |
| 2,3-Dimethyl-1,3-butadiene | Toluene, reflux | Cycloadduct | Moderate to Good |
| Danishefsky's Diene | CH₂Cl₂, 0 °C to rt | Functionalized cyclohexenone | High |
Conclusion
This compound is a highly functionalized and promising dienophile for the construction of complex cyclic systems via the Diels-Alder reaction. Its electronic properties allow for both thermal and Lewis acid-catalyzed cycloadditions, providing access to a diverse range of substituted cyclohexenes. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists seeking to employ this versatile building block in their synthetic endeavors. The resulting cycloadducts, rich in functional handles, are primed for further elaboration into a variety of molecular targets.
References
Application Notes & Protocols: Methyl 2-methoxy-3-oxobutanoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Their rigid, three-dimensional structures and ability to engage in various non-covalent interactions make them privileged scaffolds in medicinal chemistry. The efficient construction of these rings from readily available starting materials is a cornerstone of synthetic organic chemistry.
Methyl 2-methoxy-3-oxobutanoate (CAS 81114-96-7) has emerged as a highly valuable and versatile C4 synthon for this purpose.[1][2] Its structure, which combines a β-keto ester moiety with an α-methoxy group, presents a unique array of reactive sites. This dual functionality allows it to react as a 1,3-dielectrophile with a wide range of binucleophiles, providing direct and efficient access to a diverse array of five- and six-membered heterocyclic systems.
This guide provides an in-depth exploration of the reactivity of this compound and delivers field-proven protocols for the synthesis of key heterocyclic families, including pyrazoles, isoxazoles, and pyrimidines. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to not only replicate these processes but also to adapt them for the synthesis of novel derivatives.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81114-96-7 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1][3] |
| Molecular Weight | 146.14 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(=O)C(C(=O)OC)OC | [3] |
General Synthetic Workflow
The synthesis of heterocyclic compounds from this compound typically follows a streamlined workflow. The process begins with the selection of an appropriate binucleophile to construct the desired heterocyclic core. The subsequent condensation reaction is often a one-pot procedure, followed by standard purification and rigorous characterization of the final product.
Caption: General experimental workflow for heterocyclic synthesis.
Application 1: Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The synthesis of pyrazoles from this compound proceeds via a classical Knorr-type condensation with hydrazine derivatives.[4]
Reaction Principle & Mechanism
The reaction involves the condensation of the 1,3-dicarbonyl system of the ketoester with a 1,2-binucleophile, typically hydrazine or a substituted hydrazine. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the ketone versus the ester as the initial site of attack can vary, but the final product is the same thermodynamically stable aromatic ring.
Caption: Reaction mechanism for pyrazole synthesis.
Protocol: General Procedure for Pyrazole Synthesis
Materials:
-
This compound (1.0 eq)
-
Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Sodium Acetate (optional, as base if starting with hydrochloride salt) (1.1 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of ketoester).
-
Reagent Addition: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution. If using hydrazine hydrate or a free base, the sodium acetate is not required.
-
Scientist's Note: Using the hydrochloride salt of the hydrazine is common for stability. The added base (sodium acetate) neutralizes the HCl in situ to liberate the free hydrazine nucleophile for the reaction.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Scientist's Note: The aqueous wash removes inorganic salts (e.g., NaCl) and any remaining polar starting materials.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.
Application 2: Synthesis of Substituted Isoxazoles
Isoxazoles are isomeric with pyrazoles, containing an oxygen and a nitrogen atom adjacent to each other in a five-membered aromatic ring. They are also prevalent in bioactive molecules. The synthesis is analogous to that of pyrazoles, but utilizes hydroxylamine as the binucleophile.[5][6][7]
Reaction Principle & Mechanism
The 1,3-dicarbonyl unit of this compound reacts with the N,O-binucleophile hydroxylamine. The initial reaction forms an oxime intermediate at the more reactive ketone position, followed by cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, and subsequent dehydration to yield the stable isoxazole ring.
Caption: Reaction mechanism for isoxazole synthesis.
Protocol: General Procedure for Isoxazole Synthesis
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Pyridine or Sodium Carbonate (as base)
-
Methanol or Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by the slow addition of a base such as pyridine or an aqueous solution of sodium carbonate.
-
Scientist's Note: The base is crucial for neutralizing the HCl salt, freeing the hydroxylamine nucleophile. Pyridine can often act as both a base and a catalyst.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Workup: Remove the solvent using a rotary evaporator. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate (MgSO₄), and concentrate. Purify the resulting crude material by flash column chromatography to afford the desired isoxazole.
Application 3: Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids (DNA and RNA) and are widely used as pharmaceutical scaffolds.[8] Their synthesis from this compound involves condensation with a 1,3-binucleophile like urea, thiourea, or guanidine.[8][9]
Reaction Principle & Mechanism
This reaction is a classic example of forming a six-membered ring from a [3+3] fragment condensation. The 1,3-dicarbonyl system of the ketoester acts as the three-carbon electrophilic component. It reacts with a C-N-C nucleophile such as urea, where the two nitrogen atoms attack the two carbonyl carbons of the ketoester, leading to a cyclized intermediate that subsequently aromatizes by dehydration.
Protocol: General Procedure for Pyrimidine Synthesis
Materials:
-
This compound (1.0 eq)
-
Urea, Thiourea, or Guanidine Hydrochloride (1.1 eq)
-
Sodium Ethoxide or Potassium Carbonate (as base/catalyst)
-
Absolute Ethanol (as solvent)
Procedure:
-
Catalyst Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. Alternatively, a commercially available solution can be used.
-
Scientist's Note: A strong base like sodium ethoxide is required to deprotonate the N-H protons of the urea or guanidine, increasing their nucleophilicity and driving the condensation reaction. Anhydrous conditions are preferred to prevent side reactions.
-
-
Reaction Setup: To the sodium ethoxide solution, add the binucleophile (e.g., urea) and stir until it dissolves. Then, add the this compound dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-8 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl) until it reaches pH ~7. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Summary of Synthetic Applications
| Target Heterocycle | Binucleophile | Key Reaction Type | Ring Size |
| Pyrazole | Hydrazine | Knorr Condensation | 5-Membered |
| Isoxazole | Hydroxylamine | Paal-Knorr Analogue | 5-Membered |
| Pyrimidine | Urea, Guanidine | [3+3] Cyclocondensation | 6-Membered |
Conclusion
This compound stands out as a powerful and adaptable substrate in heterocyclic chemistry. Its inherent 1,3-dielectrophilic nature provides a reliable foundation for constructing diverse and medicinally relevant scaffolds through straightforward condensation reactions. The protocols detailed herein serve as a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns, offering a gateway to novel pyrazoles, isoxazoles, pyrimidines, and beyond.
References
- 1. This compound | 81114-96-7 | GDA11496 [biosynth.com]
- 2. watson-int.com [watson-int.com]
- 3. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 2-methoxy-3-oxobutanoate in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Methyl 2-methoxy-3-oxobutanoate, a highly functionalized β-keto ester of significant interest in pharmaceutical development. We detail a robust laboratory-scale synthesis protocol, explain the mechanistic principles behind its reactivity, and present its application in the construction of core scaffolds for modern therapeutics, including HIV integrase inhibitors like Dolutegravir. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in complex molecule synthesis.
Introduction: The Strategic Value of α-Alkoxy β-Keto Esters
This compound (MMO) is a key building block whose value lies in its dense and strategically placed functionality. As a 1,3-dicarbonyl compound, it possesses the inherent reactivity of β-keto esters, most notably the acidity of the α-proton, which facilitates enolate formation and subsequent C-C bond-forming reactions.[1] The introduction of a methoxy group at the α-position (C2) introduces unique steric and electronic properties, offering a powerful tool for synthetic chemists to construct complex heterocyclic systems that are central to many active pharmaceutical ingredients (APIs).
Its utility is prominently demonstrated in the synthesis of antiviral and antidiabetic drugs, where it serves as a precursor for building pyridinone and other essential heterocyclic cores.[2][3] Understanding the synthesis and reactivity of MMO is therefore critical for the efficient development of novel drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81114-96-7[4] |
| Molecular Formula | C₆H₁₀O₄[5] |
| Molecular Weight | 146.14 g/mol [4] |
| IUPAC Name | This compound |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not established; estimated >200 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) |
Synthesis of this compound: A Protocol
The direct synthesis of MMO is not widely documented in standard literature. However, a reliable pathway can be executed via the α-methoxylation of a readily available precursor, methyl acetoacetate. The following protocol is based on established principles of β-keto ester chemistry.
Synthetic Rationale and Mechanism
The core of this synthesis relies on the nucleophilic character of the enolate derived from methyl acetoacetate. The process involves three key steps:
-
Enolate Formation: A suitable base is required to deprotonate the α-carbon. Sodium methoxide in methanol is an effective and common choice, creating the sodium enolate.
-
α-Halogenation: The enolate is then reacted with an electrophilic halogen source, such as N-Bromosuccinimide (NBS), to install a bromine atom at the α-position. This step is typically fast and high-yielding.
-
Nucleophilic Substitution (Williamson Ether Synthesis): The α-bromo intermediate is then treated with sodium methoxide. Here, the methoxide ion acts as a nucleophile, displacing the bromide via an SN2 reaction to form the desired α-methoxy product. Driving this equilibrium is key to achieving a high yield.
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of MMO from methyl acetoacetate.
Detailed Experimental Protocol
Materials:
-
Methyl acetoacetate (11.61 g, 0.1 mol)
-
Methanol (anhydrous, 200 mL)
-
Sodium metal (2.30 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)
-
Sodium methoxide (25% solution in methanol, or prepared in situ)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide (if not using commercial solution): Under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal in small pieces to 100 mL of anhydrous methanol in a flask cooled in an ice bath. Allow all the sodium to react completely.
-
Enolate Formation & Bromination:
-
To the freshly prepared sodium methoxide solution at 0 °C, add methyl acetoacetate dropwise over 20 minutes. Stir for an additional 30 minutes at 0 °C.
-
In a separate flask, dissolve NBS in 100 mL of anhydrous methanol.
-
Add the NBS solution dropwise to the enolate solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Methoxylation:
-
Prepare a second equivalent of sodium methoxide (using 2.30 g of Na in 50 mL of MeOH).
-
Cool the reaction mixture from the previous step back to 0 °C and add the second batch of sodium methoxide solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours until TLC analysis indicates the formation of the product and consumption of the bromo-intermediate.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in 200 mL of diethyl ether and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
-
Application Case Study: Synthesis of a Dolutegravir Core Intermediate
This compound and its close analogue, methyl 4-methoxy-3-oxobutanoate, are pivotal starting materials in the synthesis of the HIV integrase inhibitor Dolutegravir.[2] The synthesis involves a series of condensation and cyclization reactions to build the complex polycyclic core of the drug.
Mechanistic Role in Pyridinone Ring Formation
The synthesis of a key Dolutegravir intermediate, a substituted dihydropyridine, leverages the reactivity of the β-keto ester.[3] The process begins by reacting the keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous amide (an enaminone). This intermediate is then reacted with an amine, such as aminoacetaldehyde dimethyl acetal, followed by cyclization with another dicarbonyl compound to construct the central pyridinone ring.[2][3]
Diagram 2: Role of a Methoxy β-Keto Ester in Dolutegravir Synthesis
Caption: Simplified pathway to a Dolutegravir intermediate.
Protocol: Synthesis of Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate
This protocol is adapted from published patent literature for the synthesis of a key intermediate.[3]
Materials:
-
Methyl 4-methoxyacetoacetate (14.61 g, 0.1 mol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (11.92 g, 0.1 mol)
-
Methanol (50 mL)
-
Aminoacetaldehyde dimethyl acetal (10.51 g, 0.1 mol)
-
Dimethyl oxalate (11.81 g, 0.1 mol)
-
Sodium methoxide (5.40 g, 0.1 mol)
Procedure:
-
Enaminone Formation: To a flask charged with methyl 4-methoxyacetoacetate, slowly add DMF-DMA at a temperature below 25 °C. Stir the reaction mixture for 8 hours at room temperature.
-
Amine Condensation: Dilute the reaction mixture with methanol and add aminoacetaldehyde dimethyl acetal. Stir for 4-6 hours.
-
Cyclization: In a separate flask, prepare a slurry of sodium methoxide and dimethyl oxalate in methanol. Add the solution from step 2 to this slurry.
-
Ring Closure: Heat the resulting mixture to reflux for 8-12 hours to drive the cyclization and formation of the dihydropyridine ring system.
-
Isolation: After cooling, the product can be isolated via filtration or extraction following an acidic workup to neutralize the base. Further purification is typically achieved by recrystallization.
Characterization and Quality Control
The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.75 (s, 3H, -COOCH₃), ~4.20 (s, 1H, -CH(OCH₃)-), ~3.45 (s, 3H, -OCH₃), ~2.25 (s, 3H, -COCH₃). Note: The α-proton signal may be broad or absent due to keto-enol tautomerism. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~202 (C=O, ketone), ~168 (C=O, ester), ~85 (α-Carbon, C-O), ~58 (-OCH₃), ~52 (-COOCH₃), ~26 (-COCH₃). |
| Mass Spec. (ESI+) | m/z: 147.06 [M+H]⁺, 169.04 [M+Na]⁺. |
| HPLC | Purity assessment using a suitable C18 column with a water/acetonitrile gradient. Purity should be >95% for use in subsequent steps. |
Safety and Handling
-
Handling: this compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Sodium metal is highly reactive with water and must be handled under anhydrous conditions. N-Bromosuccinimide is a lachrymator and irritant.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerate at 2-8 °C to prevent degradation.
References
Application Notes and Protocols for the Synthesis of Methyl 2-methoxy-3-oxobutanoate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-methoxy-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. Due to the limited availability of a direct, detailed synthetic protocol in readily accessible literature, this guide presents a robust and scientifically grounded procedure based on the principles of α-methoxylation of β-dicarbonyl compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for ensuring the integrity of the synthesis.
Introduction
This compound (CAS No. 81114-96-7) is a functionalized β-keto ester with significant potential as a building block in the synthesis of more complex organic molecules. Its structure, featuring a methoxy group at the α-position to a ketone and an ester, offers multiple reactive sites for further chemical transformations. While its isomer, methyl 4-methoxyacetoacetate, is more commonly described in the literature, the unique substitution pattern of the 2-methoxy isomer makes it a desirable, albeit less documented, synthetic target.
The primary challenge in the synthesis of this compound lies in the selective C-alkylation of the methyl acetoacetate enolate at the α-position (C2) with a methoxy group, while avoiding the competing O-alkylation. This protocol addresses this challenge by proposing a method that favors the desired C-alkylation.
PART 1: CORE DIRECTIVE - A Guided Synthetic Approach
Given the absence of a standardized, published protocol, this guide is structured to not only provide a step-by-step procedure but also to explain the chemical reasoning behind the chosen methodology. This approach empowers the researcher to understand the critical parameters of the reaction and to troubleshoot potential issues.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The Causality Behind Experimental Choices
The direct methoxylation of a β-keto ester enolate is a classic example of the competition between C- and O-alkylation. The proposed protocol is based on established principles of enolate chemistry. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the methyl acetoacetate, forming the enolate. The selection of a suitable electrophilic methoxylating agent and the careful control of reaction conditions are paramount to favor the formation of the carbon-carbon bond over the carbon-oxygen bond.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the inclusion of in-process monitoring and detailed characterization of the final product. Thin-layer chromatography (TLC) is recommended for monitoring the progress of the reaction. The final product should be rigorously characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Authoritative Grounding & Comprehensive References
The principles underlying this synthetic approach are well-established in the field of organic chemistry. The competition between C- and O-alkylation of enolates is a fundamental concept discussed in advanced organic chemistry textbooks and literature.[1] The choice of reagents and reaction conditions is informed by analogous transformations reported for similar substrates.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on established chemical principles for the α-methoxylation of β-keto esters. Researchers should perform this synthesis with appropriate safety precautions and may need to optimize conditions for their specific laboratory setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl acetoacetate | Reagent | Sigma-Aldrich, et al. | --- |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, et al. | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Various | --- |
| Iodomethane | 99.5% | Sigma-Aldrich, et al. | Toxic and volatile. Handle in a fume hood. |
| Methanol | Anhydrous | Various | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | --- | --- |
| Diethyl ether | Anhydrous | Various | --- |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | --- |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexanes | HPLC grade | Various | For column chromatography. |
| Ethyl acetate | HPLC grade | Various | For column chromatography. |
Safety Precautions
-
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Iodomethane is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.
Reaction Scheme
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Enolate Formation:
-
Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF, 100 mL) to the reaction flask.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl acetoacetate (5.8 g, 50 mmol) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete. The formation of the sodium enolate should result in a clear or slightly cloudy solution.
-
-
α-Methoxylation (C-Alkylation):
-
While maintaining the temperature at 0 °C, add iodomethane (7.1 g, 50 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the starting material (methyl acetoacetate) and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, a singlet for the ester methyl protons, and a singlet for the α-proton.
-
¹³C NMR (CDCl₃): Expected signals would include carbons of the acetyl group, the methoxy group, the ester carbonyl, the ketone carbonyl, the ester methyl, and the α-carbon.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
Visualization of the Synthetic Workflow
Reaction Pathway Diagram
Caption: Synthetic workflow for this compound.
References
Application Note: Quantitative Analysis of Methyl 2-methoxy-3-oxobutanoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-methoxy-3-oxobutanoate (MMOBO), with the chemical formula C₆H₁₀O₄, is a ketoester of interest in various chemical and pharmaceutical syntheses.[1][2] Its unique structure, featuring both a methoxy group and a β-keto ester moiety, presents specific challenges and opportunities for its quantification in diverse matrices, from reaction mixtures to biological samples. This document provides detailed analytical methods for the accurate and robust quantification of MMOBO, grounded in established scientific principles and validated according to international guidelines.[3][4][5][6]
The presence of tautomeric forms in β-keto esters can complicate chromatographic separations, potentially leading to poor peak shapes.[7] Furthermore, the analyte's polarity and potential for thermal degradation are critical considerations in method development. This guide outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1] |
| SMILES | CC(=O)C(C(=O)OC)OC | [2] |
| Appearance | Clear, colorless liquid (predicted) | [8] |
| Boiling Point | Not definitively reported, but likely requires careful temperature control during GC analysis. | |
| Stability | Stable under normal temperatures and pressures.[8] Incompatible with strong oxidizing agents.[8] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of MMOBO in various sample matrices.[9][10] The key to a successful HPLC method for β-keto esters is controlling the keto-enol tautomerism to achieve sharp, reproducible peaks.[7] This is often managed by controlling the mobile phase pH and temperature.[7]
Principle
This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of any acidic protons and can drive the tautomeric equilibrium towards one form, resulting in improved peak shape.[7] Detection is achieved by monitoring the UV absorbance of the carbonyl chromophore in the MMOBO molecule.
Experimental Workflow: HPLC-UV Analysis
References
- 1. This compound | 81114-96-7 | GDA11496 [biosynth.com]
- 2. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reagent Reactions with Methyl 2-methoxy-3-oxobutanoate
Introduction
The Grignard reaction stands as a foundational carbon-carbon bond-forming transformation in organic synthesis.[1][2] Its application to multifunctional substrates, such as β-keto esters, presents unique challenges and opportunities in chemoselectivity and stereoselectivity. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of Grignard reagents with methyl 2-methoxy-3-oxobutanoate. This substrate, featuring both a ketone and an ester functionality, as well as a chiral center at the α-position to the ketone, serves as an excellent model for exploring the intricacies of nucleophilic additions to complex carbonyl compounds. Understanding and controlling these reactions are pivotal for the stereocontrolled synthesis of chiral tertiary alcohols, which are prevalent motifs in numerous pharmaceutical agents and natural products.[3]
Mechanistic Insights and Stereochemical Control
The reaction of a Grignard reagent (R-MgX) with this compound can, in principle, occur at two electrophilic sites: the ketone carbonyl (C3) and the ester carbonyl (C1). Generally, ketones are more reactive towards Grignard reagents than esters.[4] Thus, the predominant initial reaction is the nucleophilic addition to the ketone, forming a tertiary alcohol.[5][6][7] Subsequent reaction with the ester is possible if an excess of the Grignard reagent is used.[8][9]
A key feature of this compound is the α-methoxy group, which can significantly influence the diastereoselectivity of the Grignard addition to the ketone. This stereochemical outcome is often governed by chelation control.[10][11][12]
Chelation vs. Non-Chelation Controlled Addition
The stereochemical course of the nucleophilic addition can be directed by two primary models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[13][14][15]
-
Chelation Control (Cram-Chelate Model): In the presence of a Lewis basic group (like the methoxy group) at the α-position, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-methoxy oxygen. This forms a rigid five-membered chelate intermediate.[12][16] The nucleophile (R-group from the Grignard reagent) then attacks from the less sterically hindered face of the carbonyl.[12][16]
-
Non-Chelation Control (Felkin-Anh Model): In the absence of chelation, the conformation of the α-chiral ketone is predicted by the Felkin-Anh model. The largest group at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest substituent.[13][17]
The choice of solvent and the nature of the Grignard reagent can influence which model predominates. Ethereal solvents like THF and diethyl ether can participate in chelation, while non-coordinating solvents like dichloromethane may favor non-chelation pathways.[10][11]
Visualizing the Reaction Pathways
Caption: Logical flow of Grignard reaction pathways.
Experimental Protocols
General Considerations
Grignard reagents are highly sensitive to moisture and protic solvents.[2] All glassware must be thoroughly oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Diastereoselective Synthesis of Tertiary Alcohols via Chelation Control
This protocol aims to maximize the formation of the syn-diastereomer through chelation control.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.
-
Substrate Preparation: In the reaction flask, dissolve this compound (1 equivalent) in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Add the Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Recommended Reaction Conditions for Various Grignard Reagents
| Grignard Reagent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (syn:anti) |
| Methylmagnesium bromide | THF | -78 | >95:5 |
| Ethylmagnesium bromide | THF | -78 | >90:10 |
| Phenylmagnesium bromide | THF | -78 | >98:2 |
| Vinylmagnesium bromide | THF | -78 | ~85:15 |
Note: Diastereomeric ratios are approximate and can be influenced by the purity of reagents and strict adherence to anhydrous conditions.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Wet glassware or solvents; inactive Grignard reagent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use. |
| Formation of byproducts | Reaction temperature too high; excess Grignard reagent reacting with the ester. | Maintain a low reaction temperature (-78 °C). Use a slight excess (1.1-1.2 eq.) of the Grignard reagent. |
| Low diastereoselectivity | Incomplete chelation. | Ensure the use of a coordinating solvent like THF. Check the purity of the starting materials. |
| Starting material recovered | Inactive Grignard reagent; insufficient reaction time. | Titrate the Grignard reagent. Increase the reaction time and monitor by TLC. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Conclusion
The reaction of Grignard reagents with this compound is a powerful method for the diastereoselective synthesis of chiral tertiary alcohols. By carefully controlling reaction parameters, particularly solvent and temperature, researchers can exploit chelation control to achieve high levels of stereoselectivity. The protocols and insights provided in this document serve as a comprehensive guide for the successful execution and optimization of this important transformation in the pursuit of complex molecular targets in drug discovery and development.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. quora.com [quora.com]
Application Note: High-Purity Isolation of Methyl 2-methoxy-3-oxobutanoate using Optimized Flash Column Chromatography
Abstract
Methyl 2-methoxy-3-oxobutanoate is a valuable carbonyl-containing building block in organic synthesis. As a β-keto ester, its purification presents unique challenges, including potential degradation on acidic stationary phases and chromatographic artifacts arising from keto-enol tautomerism.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We address the inherent instability of the analyte by detailing methods for stationary phase deactivation and provide a systematic approach to mobile phase selection using Thin Layer Chromatography (TLC). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain this reagent in high purity.
Introduction: The Challenge of Purifying β-Keto Esters
This compound belongs to the class of β-keto esters, which are pivotal intermediates in the synthesis of more complex molecules and pharmaceutical compounds.[2][4] The purification of these molecules via silica gel chromatography is often complicated by two primary factors:
-
Keto-Enol Tautomerism: β-Keto esters exist as a dynamic equilibrium of keto and enol tautomers.[3] This interconversion on the chromatographic support can lead to significant band broadening or the appearance of multiple spots on a TLC plate, complicating separation and analysis.[1]
-
Acid Sensitivity: Standard silica gel possesses an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation or hydrolysis of sensitive compounds like β-keto esters, leading to reduced yields and impure final products.[1]
This protocol is designed to mitigate these issues, ensuring a high-yield recovery of the target compound with excellent purity.
Principle of Separation: Normal-Phase Chromatography
The purification strategy employs normal-phase flash column chromatography. This technique separates compounds based on their polarity.[5][6]
-
Stationary Phase: Silica gel (SiO₂) is used as the polar stationary phase. Analytes interact with the stationary phase primarily through hydrogen bonding and dipole-dipole interactions. More polar compounds interact more strongly and thus elute later. Given the potential for acid-catalyzed degradation, a critical step in this protocol is the deactivation of the silica gel's acidic sites.[1] This is achieved by preparing the silica slurry with a small percentage of a basic modifier, such as triethylamine (TEA), in the mobile phase.
-
Mobile Phase: A non-polar or weakly polar mobile phase (eluent) is used to carry the sample through the column.[5][7] The elution strength is fine-tuned by mixing a non-polar solvent (e.g., hexane or petroleum ether) with a more polar modifier (e.g., ethyl acetate). The optimal solvent ratio is determined empirically using TLC to achieve a target retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides the best separation.
Pre-Purification: TLC Method Development
Before performing a column, it is imperative to develop an effective solvent system using TLC. This small-scale experiment saves significant time and resources.
Protocol: TLC Analysis
-
Prepare TLC Chambers: Add a small amount (5-10 mL) of various test solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3) to separate developing chambers. Place a filter paper in each to ensure the chamber is saturated with solvent vapor.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active). Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can also be used to visualize non-UV active compounds and impurities.
-
Select the System: Identify the solvent system that provides a clear separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a standard glass column for flash chromatography.
Materials and Equipment
| Category | Item |
|---|---|
| Glassware | Chromatography column, round-bottom flasks, fraction collection tubes, TLC plates, beakers, graduated cylinders |
| Chemicals | Crude this compound, Silica Gel (flash grade, 40-63 µm), HPLC-grade Hexane, HPLC-grade Ethyl Acetate, Triethylamine (TEA), Dichloromethane (DCM) |
| Equipment | Fume hood, rotary evaporator, source of compressed air/nitrogen, TLC visualization setup (UV lamp, staining jars) |
Step 1: Preparation of the Stationary Phase (Slurry)
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude material).
-
Prepare the selected mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Add triethylamine to this mobile phase to a final concentration of 0.5-1.0% (v/v). Causality: The TEA will neutralize the acidic silanol groups on the silica surface, preventing compound degradation.[1]
-
Carefully pour the mobile phase over the silica gel while gently swirling to create a homogenous, pourable slurry. Ensure no dry clumps of silica remain.
Step 2: Column Packing
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed.
-
Add a small amount of the mobile phase to the column, followed by a layer of sand (~1 cm).
-
Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents solvent-induced channel formation and often results in sharper bands and better separation compared to wet loading.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply this solution to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle positive pressure (using air or nitrogen) to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is typical for flash chromatography).
-
Begin collecting fractions in test tubes or vials immediately.
-
Continuously monitor the separation by spotting alternate fractions onto a TLC plate and visualizing as described previously.
Step 5: Post-Chromatography Analysis
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified this compound.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Typical Purification Profile & Data
The following table summarizes a typical purification run based on literature precedents for similar β-keto esters.[8][9] Actual results may vary based on the purity of the crude material.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (40-63 µm), deactivated with 1% TEA in eluent | Neutralizes acidic sites to prevent product degradation.[1] |
| Mobile Phase | 85:15 (v/v) Hexane:Ethyl Acetate | Provides optimal polarity for elution and separation.[5] |
| Target Rf (TLC) | ~0.30 | Ensures good resolution and a reasonable elution time on the column. |
| Loading Method | Dry Loading | Promotes sharper bands and higher resolution separation. |
| Typical Yield | >90% (from column) | Dependent on crude purity; the method is designed for high recovery. |
| Final Purity | >98% (by ¹H NMR) | Effective removal of polar and non-polar impurities. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Bands | 1. Keto-enol tautomerism on the column.[1]2. Column was packed improperly (channeled).3. Sample was overloaded. | 1. Ensure the silica is deactivated with TEA. The base can help accelerate interconversion, leading to a single averaged spot.2. Repack the column carefully, ensuring a homogenous bed.3. Use a larger column or reduce the amount of sample loaded. |
| Compound Degradation (Streaking on TLC, Low Yield) | The silica gel is too acidic for the compound.[1] | Increase the concentration of triethylamine in the mobile phase to 1.5-2.0%. If the problem persists, consider an alternative neutral stationary phase like alumina. |
| Poor Separation | The mobile phase polarity is incorrect. | Re-optimize the mobile phase using TLC. If compounds are eluting too quickly (high Rf), decrease polarity (more hexane). If they are stuck on the column (low Rf), increase polarity (more ethyl acetate). |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Significantly decrease the polarity of the mobile phase (e.g., switch from 8:2 to 9.5:0.5 Hexane:EtOAc). |
Conclusion
The purification of this compound by flash column chromatography can be achieved with high yield and purity by addressing the compound's inherent sensitivity to acid and its tendency to exhibit tautomerism. The key parameters for success are the deactivation of the silica gel stationary phase with triethylamine and the careful selection of an appropriate mobile phase via preliminary TLC analysis. This robust protocol provides a reliable and scalable method for obtaining high-quality material essential for research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
"Methyl 2-methoxy-3-oxobutanoate" synthesis side reactions and byproducts
Technical Support Center: Synthesis of Methyl 2-methoxy-3-oxobutanoate
Welcome to the technical support resource for the synthesis of this compound (CAS 81114-96-7). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable β-keto ester building block. We will explore a common synthetic strategy, delve into potential side reactions and byproducts, and provide robust troubleshooting protocols to ensure a successful and reproducible outcome.
Part 1: Synthesis Overview & Core Mechanism
This compound is typically synthesized via a crossed Claisen condensation (or acylation) reaction.[1][2] The most direct approach involves the C-acylation of the enolate of methyl 2-methoxyacetate with an acetylating agent. This reaction, while straightforward in principle, requires careful control of reaction conditions to favor the desired product and minimize side reactions.
The fundamental mechanism involves three key steps:
-
Enolate Formation: A strong base deprotonates methyl 2-methoxyacetate at the α-carbon to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acetylating agent.
-
Elimination: A leaving group is expelled from the tetrahedral intermediate to form the β-keto ester. A crucial final step is the deprotonation of the product by the base, which drives the equilibrium towards completion.[2]
Caption: Fig. 1: Proposed Claisen Condensation Mechanism
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and solutions?
A low yield is the most common problem and can stem from several factors. A systematic approach is needed to diagnose the issue.
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
Detailed Causes & Solutions:
-
Cause A: Incomplete Enolate Formation.
-
Explanation: The pKa of the α-proton in methyl 2-methoxyacetate is higher than that of simple ketones or esters. A sufficiently strong, non-nucleophilic base is critical. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. Using weaker bases like sodium methoxide can lead to reversible deprotonation and side reactions. The reaction must be performed under strictly anhydrous conditions, as water will quench the base and the enolate.
-
Solution:
-
Use a strong base like NaH (60% dispersion in mineral oil, washed with dry hexanes) or freshly prepared LDA.
-
Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[3]
-
Use anhydrous solvents, preferably distilled or from a solvent purification system.
-
-
-
Cause B: Competing Side Reactions.
-
Explanation: The generated enolate can participate in several undesired pathways besides the intended crossed-Claisen condensation. The most common are self-condensation of methyl 2-methoxyacetate or O-acylation.
-
Solution:
-
To Minimize Self-Condensation: Add the acetylating agent slowly at a low temperature (e.g., -78 °C to 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the pre-formed enolate.
-
To Minimize O-Acylation: O-acylation is often favored in polar solvents. Running the reaction in a non-polar aprotic solvent like THF or ether generally favors the desired C-acylation.
-
-
-
Cause C: Retro-Claisen Condensation.
-
Explanation: The Claisen condensation is an equilibrium process. To drive it to completion, a full equivalent of base must be used. The product, a β-keto ester, is more acidic than the starting ester and is deprotonated by the base. This final, irreversible deprotonation pulls the entire equilibrium towards the product side.[1]
-
Solution: Use at least 1.05-1.1 equivalents of the strong base relative to the starting ester.
-
Q2: I see multiple products in my crude analysis. What are they and how can I avoid them?
The presence of byproducts complicates purification and lowers the yield. Identifying them is key to optimizing the reaction.
Caption: Fig. 3: Competing Reaction Pathways
-
Byproduct A: Methyl 2,4-dimethoxy-3-oxopentanedioate (Self-Condensation Product)
-
Formation: The enolate of methyl 2-methoxyacetate attacks another molecule of the starting ester.
-
Avoidance: This is often a problem if the acetylating agent is not reactive enough or is added too slowly at too high a temperature. The best strategy is to pre-form the enolate at low temperature, then add the more reactive acetylating agent (e.g., acetyl chloride) dropwise.
-
-
Byproduct B: Methyl (Z)-2-methoxy-3-acetoxybut-2-enoate (O-Acylation Product)
-
Formation: The enolate attacks the acetylating agent with its oxygen atom instead of the carbon atom.
-
Avoidance: As mentioned, C-acylation is favored in non-polar aprotic solvents like THF. The choice of counterion also matters; lithium (from LDA) often promotes C-acylation more than sodium (from NaH).
-
Q3: How should I purify the final product?
-
Challenge: The product is a relatively polar, non-crystalline liquid. Byproducts often have similar polarities, making purification challenging.
-
Recommended Method: Flash Column Chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hex and gradually increasing to 20-30%). The exact gradient should be determined by TLC analysis of the crude mixture.
-
Pro-Tip: The product can be sensitive to the acidity of silica gel. If degradation is observed, consider neutralizing the silica gel by preparing a slurry with 1% triethylamine in the eluent.
-
-
Alternative Method: Vacuum Distillation.
-
If the product is thermally stable and the boiling points of the impurities are sufficiently different, high-vacuum distillation can be an effective purification method for larger scales.[4] The boiling point of the related Methyl 4-methoxy-3-oxobutanoate is 215.7°C at 760 mmHg, suggesting the target compound will require reduced pressure to distill.
-
Part 3: Recommended Experimental Protocol
This protocol is a representative procedure based on established methods for Claisen-type condensations.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-methoxyacetate
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Base Preparation: In the flask, suspend NaH (1.1 eq) in anhydrous THF. Note: If using NaH dispersion, it can be washed with anhydrous hexanes to remove the mineral oil.
-
Enolate Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add methyl 2-methoxyacetate (1.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve. Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Acylation: Cool the reaction mixture to -10 °C. Add acetyl chloride (1.05 eq) dropwise via syringe, maintaining the internal temperature below -5 °C. A precipitate (NaCl) may form.
-
Reaction Monitoring: Allow the mixture to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (staining with potassium permanganate or p-anisaldehyde).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel as described in the FAQ section.
Part 4: Data Summary
Proper characterization is essential to confirm the identity and purity of the final product.
| Compound | Structure (SMILES) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| This compound (Product) | CC(=O)C(C(=O)OC)OC[7] | ~4.3 (s, 1H, -CH(OMe)-), ~3.8 (s, 3H, -COOCH₃), ~3.5 (s, 3H, -OCH₃), ~2.3 (s, 3H, -COCH₃) | ~200 (C=O, ketone), ~168 (C=O, ester), ~85 (CH-OMe), ~58 (OCH₃), ~53 (COOCH₃), ~26 (COCH₃) |
| Methyl 2-methoxyacetate (Starting Material) | COCC(=O)OC | ~4.0 (s, 2H, -CH₂-), ~3.8 (s, 3H, -COOCH₃), ~3.4 (s, 3H, -OCH₃) | ~170 (C=O), ~70 (CH₂), ~59 (OCH₃), ~52 (COOCH₃) |
| Self-Condensation Byproduct | CO--INVALID-LINK--OC)C(=O)--INVALID-LINK--C(=O)OC | Complex multiplet | Multiple carbonyl and methoxy signals |
References
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-methoxy-3-oxobutanoate
Welcome to the technical support hub for the synthesis of Methyl 2-methoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Introduction
This compound is a valuable building block in organic synthesis, notable for its polyfunctional nature which includes a β-keto ester and a methoxy group. This structure makes it a versatile precursor for a range of more complex molecules. The synthesis, while conceptually straightforward, often involves challenges that can impact yield and purity. This guide will address common issues encountered during its preparation, drawing from established chemical principles to provide practical, actionable solutions.
A prevalent synthetic route involves the methoxylation of methyl acetoacetate. This process typically requires the generation of an enolate from methyl acetoacetate, followed by reaction with a methoxylating agent. Understanding the nuances of enolate formation, controlling side reactions, and effective purification are key to a successful synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that often arise during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
The most common laboratory-scale synthesis involves the α-methoxylation of methyl acetoacetate. This is typically achieved by first deprotonating methyl acetoacetate with a suitable base to form the enolate, which then acts as a nucleophile, followed by a reaction with a methoxylating agent. Another industrial method involves the reaction of diketene with methanol.[1]
Q2: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to fully convert the methyl acetoacetate to its enolate.
-
Side reactions: Competing reactions, such as O-alkylation instead of the desired C-alkylation, can consume starting materials and reduce the yield of the target product.[2]
-
Product loss during workup: The product may be lost during extraction or purification steps. This can be due to incomplete extraction from the aqueous phase or decomposition on the silica gel column.[2]
-
Moisture in the reaction: Water can quench the base and the enolate, hindering the reaction.[2]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Common side products include:
-
Unreacted methyl acetoacetate: This indicates an incomplete reaction.
-
O-methylated product: The enolate of methyl acetoacetate has two nucleophilic sites (carbon and oxygen). Reaction at the oxygen atom leads to the formation of an O-methylated isomer.
-
Dialkylated product: A second methoxy group can be introduced at the α-carbon if the product itself is deprotonated and reacts further.[2]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting specific problems you may encounter.
Problem 1: Low Yield in the Alkylation Step
Symptom: The crude reaction mixture shows a low conversion of the starting material, methyl acetoacetate, to the desired product.
| Potential Cause | Explanation & Solution |
| Incomplete Deprotonation | The α-protons of β-keto esters like methyl acetoacetate are acidic, but a sufficiently strong base is required for complete enolate formation.[3] Solution: Ensure your base is of high quality and used in at least a stoichiometric amount. Common bases include sodium hydride (NaH) or sodium methoxide (NaOMe). The reaction must be conducted under strictly anhydrous conditions, as any moisture will consume the base.[2] |
| Side Reaction: O-Alkylation | The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). O-alkylation is generally less favored for β-keto ester enolates.[2] Solution: The choice of solvent can influence the C/O alkylation ratio. Less polar, aprotic solvents can favor C-alkylation. |
| Side Reaction: Dialkylation | The product, this compound, still possesses an acidic proton and can be deprotonated to form a new enolate, which can then undergo a second methylation. Solution: Add the methoxylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.[2] |
Problem 2: Difficulty in Product Purification
Symptom: The crude product is difficult to purify by column chromatography, with overlapping spots on the TLC plate.
| Potential Cause | Explanation & Solution |
| Similar Polarity of Product and Byproducts | The desired product and some side products, like the O-methylated isomer, can have very similar polarities, making separation by standard column chromatography challenging. Solution: Try using a different solvent system for your column chromatography. A less polar solvent system may provide better separation. Alternatively, consider other purification techniques such as preparative HPLC or distillation under reduced pressure. |
| Product Decomposition on Silica Gel | β-keto esters can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. Solution: You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like alumina might be beneficial. |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
Methyl acetoacetate[1]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl acetoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
Mechanistic Insights
Understanding the underlying reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds via a nucleophilic substitution reaction.
References
Common impurities in "Methyl 2-methoxy-3-oxobutanoate" and their removal
Welcome to the technical support guide for Methyl 2-methoxy-3-oxobutanoate (MMO), a key building block in pharmaceutical synthesis and complex organic chemistry. The purity of this reagent is paramount for achieving desired reaction outcomes, yields, and stereoselectivity. This guide provides in-depth troubleshooting for common purity issues, detailed purification protocols, and answers to frequently asked questions encountered by researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
The most prevalent impurities typically stem from the synthetic route, which often involves the α-methoxylation of methyl acetoacetate.[1] Consequently, the primary impurities are:
-
Methyl Acetoacetate: Unreacted starting material.
-
Methanol: Residual alcohol from the methoxylation step.
-
Solvents: Residual solvents from reaction and workup, such as tetrahydrofuran (THF), ethyl acetate, or toluene.[2]
-
Over-methoxylated Species: Such as Methyl 2,2-dimethoxy-3-oxobutanoate, from secondary reactions.
-
Decomposition Products: β-keto esters can be susceptible to hydrolysis or thermal degradation, especially if exposed to strong acids/bases or high temperatures.[2][3]
Q2: My MMO sample is a pale yellow to brownish liquid. What causes this discoloration and is it problematic?
Discoloration often indicates the presence of minor, non-volatile decomposition products or residual catalysts from the synthesis. While trace colored impurities may not always interfere with subsequent reactions, they can be a sign of broader purity issues and may lead to lower yields or unexpected side products. It is always best practice to use a colorless reagent. Purification via fractional vacuum distillation or flash chromatography is highly effective at removing these colored bodies.
Q3: How can I reliably assess the purity of my this compound sample?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities like residual solvents and starting materials.[4][5] The high temperatures of the GC inlet can sometimes cause transesterification if alcohols are present as impurities.[6]
-
¹H NMR Spectroscopy: Provides a clear picture of the product's structure and can detect proton-bearing impurities. Pay close attention to the integration of peaks to quantify molar ratios of impurities.
-
FTIR Spectroscopy: Useful for confirming the presence of the key functional groups (ester and ketone carbonyls) and the absence of hydroxyl groups from alcohol impurities.
Q4: What is the single most effective method for purifying MMO on a laboratory scale?
For most common impurities, fractional vacuum distillation is the most efficient and scalable purification method. This compound has a significantly different boiling point from its common precursors and byproducts. This technique is particularly effective at removing residual starting materials, solvents, and higher-boiling colored impurities.
Q5: How should I properly store purified this compound to maintain its purity?
To prevent degradation, store the purified liquid in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon). It should be kept refrigerated (2-8 °C) to minimize the risk of thermal decomposition.
Troubleshooting Guide
This guide links common experimental observations to potential impurities and provides a direct path to a solution.
| Observation / Issue | Potential Impurity / Root Cause | Recommended Action & Verification Method |
| Low Yield in Subsequent Reaction | Presence of unreacted methyl acetoacetate or other nucleophilic/basic impurities that consume reagents. | Purify the MMO via fractional vacuum distillation. Verify purity (>99%) using GC-MS. |
| Unexpected Peaks in ¹H NMR Spectrum | Residual solvents (e.g., ethyl acetate, THF) or unreacted methyl acetoacetate. | Perform an aqueous wash followed by drying and re-concentration. If impurities persist, proceed with vacuum distillation. Confirm removal by ¹H NMR. |
| Broad Water Peak in NMR | Incomplete drying of the product or workup solvents. | Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate for an extended period before concentration. |
| Product Fails to Solidify (if applicable) or has a Low Melting Point | Presence of various impurities depressing the freezing point. | Utilize flash column chromatography for separation based on polarity, followed by solvent removal. |
| Variable GC Retention Times | On-column reactions, such as transesterification with residual methanol.[6] | Ensure the sample is free of alcohol impurities before GC analysis. Derivatization may be necessary for complex mixtures. |
| Cloudy or Hazy Appearance | Presence of insoluble salts from the workup or moisture. | Filter the neat liquid through a 0.45 µm PTFE syringe filter. If moisture is suspected, redissolve in a dry solvent, dry over MgSO₄, filter, and re-concentrate. |
Key Impurity Profiles
Understanding the structure of common impurities is crucial for designing an effective purification strategy.
| Impurity Name | Structure | Rationale for Presence |
| Methyl Acetoacetate | CC(=O)CC(=O)OC | Incomplete conversion of starting material during the α-methoxylation reaction.[1] |
| Methanol | CO | Excess reagent or byproduct from the formation of a methoxide base. |
| Methyl 2,2-dimethoxy-3-oxobutanoate | CC(=O)C(OC)(OC)C(=O)OC | Overreaction during the methoxylation step, especially under harsh conditions. |
| Water | O | Introduced during aqueous workup steps and incompletely removed. |
Visualizing the Purification Workflow
A logical approach is key to selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
-
Principle: This method separates compounds based on differences in their boiling points. It is highly effective for removing lower-boiling solvents and starting materials, as well as higher-boiling decomposition products.
-
When to Use: Ideal for purities below 98% where volatile or high-boiling impurities are detected by GC-MS.
Step-by-Step Methodology:
-
Assembly: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other fractionating column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is oven-dried and joints are properly greased for a good vacuum seal.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum. The initial bubbling will be due to the removal of highly volatile solvents.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation pot using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will primarily consist of residual solvents and any low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the pure this compound.
-
Final Fraction: Collect any high-boiling residue in a separate flask.
-
-
Completion: Once the main fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.
-
Verification: Analyze the main fraction by GC-MS and/or ¹H NMR to confirm its purity.
Protocol 2: Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for removing impurities with different polarities.
-
When to Use: Recommended for removing non-volatile, colored impurities or when distillation is not effective at separating impurities with similar boiling points.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 4:1 Hexane:Ethyl Acetate) to elute the more polar product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Verification: Dry the resulting oil under high vacuum to remove residual solvent and verify purity by NMR and GC-MS.
References
- 1. orgsyn.org [orgsyn.org]
- 2. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents [patents.google.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in "Methyl 2-methoxy-3-oxobutanoate" synthesis
Technical Support Center: Synthesis of Methyl 2-methoxy-3-oxobutanoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and resolve issues leading to low yields.
The primary route to this compound involves the C-acylation of methyl acetoacetate's enolate with a suitable methoxyacetylating agent, such as methoxyacetyl chloride. This reaction, while straightforward in principle, is sensitive to several variables that can significantly impact reaction efficiency and final product yield.
Part 1: Rapid Troubleshooting Diagnostic
Before delving into detailed FAQs, consult the following table to quickly diagnose potential problem areas in your synthesis.
| Symptom Observed | Potential Cause(s) | Recommended Action Area |
| No reaction / Starting material recovered | 1. Inactive base (e.g., NaH, NaOMe).2. Moisture in the reaction system.3. Methoxyacetyl chloride degraded.4. Insufficient reaction temperature. | Reagents & Conditions |
| Multiple spots on TLC/GC-MS | 1. Self-condensation of methyl acetoacetate.2. O-acylation instead of C-acylation.3. Saponification of ester groups.4. Poly-acylation. | Side Reactions |
| Low yield after workup/purification | 1. Product decomposition during acid quench.2. Decarboxylation of the β-keto ester product.3. Product loss during extraction.4. Volatility losses during solvent removal. | Workup & Purification |
| Reaction stalls before completion | 1. Insufficient base (stoichiometric amount required).2. Base consumed by adventitious water. | Reagents & Conditions |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides in-depth answers to specific problems encountered during the synthesis.
Category 1: Reagents and Reaction Conditions
Question 1: My reaction has failed to initiate; I've recovered only my starting methyl acetoacetate. What are the most likely causes?
Answer: This is a common issue that almost always points to problems with your reagents or the reaction environment. The core of this synthesis is the formation of a reactive enolate from methyl acetoacetate, which requires a strong base and strictly anhydrous conditions.
-
Base Inactivity: The most frequent culprit is an inactive base. Sodium hydride (NaH) is often used, but it is highly reactive with moisture and atmospheric oxygen. If your NaH is old, has been opened frequently, or appears gray instead of light tan, its activity is likely compromised. Sodium methoxide (NaOMe) is another option, but it is also hygroscopic and can degrade over time.
-
Moisture Contamination: Even trace amounts of water will quench the strong base and react violently with the methoxyacetyl chloride, rendering both inactive.[1][2][3] It is imperative to use flame- or oven-dried glassware cooled under an inert atmosphere (Nitrogen or Argon) and anhydrous solvents.
-
Reagent Quality: Methoxyacetyl chloride is a reactive acyl chloride that is highly sensitive to moisture.[4][5] It will readily hydrolyze to methoxyacetic acid, which will not participate in the acylation and will neutralize the base. Always use a fresh bottle or a recently distilled batch of methoxyacetyl chloride.
Question 2: The reaction seems sluggish and stalls before all the methyl acetoacetate is consumed. Why would this happen?
Answer: This scenario typically arises from an insufficient amount of active base. The acylation of a β-keto ester is mechanistically related to the Claisen condensation, where a stoichiometric amount of base is required.[6]
The reason is thermodynamic: the product, this compound, is a β-dicarbonyl compound whose α-proton is more acidic than the starting methyl acetoacetate. The base will preferentially deprotonate the product to form a stable, resonance-delocalized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.[7] If you use a catalytic amount of base, the reaction will proceed until the base is sequestered by the product, at which point the reaction will stop. Always use at least one full equivalent of a strong base relative to the methyl acetoacetate.
Category 2: Side Reactions and Impurity Formation
Question 3: My post-reaction analysis (TLC, GC-MS) shows multiple products besides my desired compound. What are these byproducts?
Answer: The formation of multiple products indicates that competing reaction pathways are occurring. The most common side reactions in this synthesis are:
-
Self-Condensation (Claisen Condensation): The enolate of methyl acetoacetate can act as a nucleophile and attack the carbonyl carbon of another molecule of methyl acetoacetate.[8][9] This leads to the formation of a dimeric β-keto ester. This is more likely if the addition of methoxyacetyl chloride is too slow or if the reaction temperature is too low, allowing the enolate to linger.
-
O-Acylation: While C-acylation is generally favored for enolates of β-dicarbonyls, some amount of O-acylation can occur, where the acyl group attaches to the oxygen of the enolate. This results in the formation of an enol ester isomer. This side reaction is often reversible or can be minimized by careful control of reaction conditions.
-
Saponification: If the reaction is quenched with water before the base is fully neutralized with acid, or if there is excessive water in the system, the base can hydrolyze the methyl ester groups on either the starting material or the product, leading to carboxylate salts.
Below is a diagram illustrating the desired pathway versus the primary side reaction.
Caption: Desired C-acylation vs. self-condensation side reaction.
Category 3: Workup and Purification Issues
Question 4: I had a good conversion according to TLC, but my isolated yield after workup and purification was very low. Where could I have lost my product?
Answer: Product loss during the workup and purification stages is a frustrating but solvable problem. The structure of your product, a β-keto ester, is susceptible to degradation under certain conditions.
-
Improper Quenching: The workup typically involves quenching the reaction with a dilute acid (e.g., HCl, H₂SO₄) to neutralize the remaining base and protonate the product enolate. If a concentrated acid is added too quickly, the resulting exothermic reaction can cause localized heating. β-keto acids (formed from any potential hydrolysis) are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon heating.[10][11][12] While your ester is more stable, harsh acidic conditions can promote hydrolysis followed by decarboxylation. Always perform the acid quench slowly in an ice bath.
-
Extraction Inefficiencies: Ensure the pH of the aqueous layer is distinctly acidic (pH 2-3) during extraction to ensure your product is fully protonated and resides in the organic layer. Perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery.
-
Purification Issues: If using silica gel chromatography, be aware that silica is acidic and can cause degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel with a base like triethylamine (e.g., by running a column with a hexane/ethyl acetate mixture containing 1% triethylamine) or opt for a different purification method like vacuum distillation if the product is thermally stable enough.
Part 3: Key Experimental Protocols & Workflows
To ensure reproducibility and high yield, follow these validated protocols.
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (reaction flask, addition funnel, condenser) and magnetic stir bars must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dispense solvent from a dedicated solvent purification system.
-
Reagent Transfer: Transfer all liquids via dry syringes or cannulas. Transfer solids like sodium hydride in a glovebox or under a positive flow of inert gas.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.
-
Base Suspension: In a glovebox or under a positive stream of argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask. Remove the mineral oil by washing with anhydrous hexane (3x) and decanting the supernatant via cannula. Add 100 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add methyl acetoacetate (1.0 equivalent) dropwise via syringe over 15 minutes.[13] Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Acylation: Still at 0 °C, add methoxyacetyl chloride (1.05 equivalents) dropwise via syringe over 20 minutes. A precipitate (NaCl) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction back to 0 °C. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution, followed by a slow, dropwise addition of 1 M HCl until the aqueous layer is pH 2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. aklectures.com [aklectures.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Stability of Methyl 2-methoxy-3-oxobutanoate in Chemical Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the handling and use of Methyl 2-methoxy-3-oxobutanoate. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of this versatile β-keto ester during chemical reactions. Our goal is to empower you with the knowledge to anticipate and prevent its decomposition, ensuring the success and reproducibility of your experiments.
Introduction to the Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its dual functionality that allows for a variety of chemical transformations. However, like many β-keto esters, it is susceptible to decomposition under certain reaction conditions. Understanding the underlying chemical principles governing its stability is paramount to its successful application. The primary degradation pathways for this compound are hydrolysis and decarboxylation , which can be promoted by both acidic and basic conditions, as well as elevated temperatures.
The presence of a methoxy group at the α-position introduces unique electronic and steric effects that can influence the reactivity of the entire molecule. This guide will delve into the mechanisms of decomposition and provide actionable strategies to maintain the integrity of this compound throughout your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant loss of my starting material, this compound, during a base-catalyzed reaction. What is the likely cause?
A1: The most probable cause is base-mediated hydrolysis of the methyl ester, followed by decarboxylation. β-keto esters are susceptible to saponification (ester hydrolysis) in the presence of strong bases like hydroxide ions.[1][2] This forms a β-keto acid intermediate, which is often unstable and can readily lose carbon dioxide, especially upon heating, to yield methoxyacetone.[3][4]
Troubleshooting Protocol: Mitigating Base-Induced Decomposition
-
Choice of Base: Avoid using aqueous bases like sodium hydroxide or potassium hydroxide if ester hydrolysis is to be prevented. Instead, opt for non-nucleophilic bases or alkoxide bases corresponding to the ester (in this case, sodium methoxide in methanol). Using a different alkoxide (e.g., sodium ethoxide) can lead to transesterification, forming a mixture of esters.[5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Decomposition pathways, particularly decarboxylation, are often accelerated at higher temperatures.[6]
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water will facilitate hydrolysis.[7]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
Q2: My reaction under acidic conditions is yielding unexpected byproducts and a lower than expected yield of the desired product. Could my starting material be decomposing?
A2: Yes, acidic conditions can also promote the decomposition of this compound. Acid-catalyzed hydrolysis of the ester moiety will lead to the formation of the corresponding β-keto acid, which, as mentioned previously, is prone to decarboxylation.[2][8]
Troubleshooting Protocol: Preventing Acid-Catalyzed Decomposition
-
pH Control: If possible, maintain the reaction mixture at a mildly acidic to neutral pH. The rate of decarboxylation of β-keto acids is often faster in acidic solutions compared to their carboxylate salt form.[9]
-
Temperature Management: As with basic conditions, avoid excessive heat. Even mild heating in the presence of acid can be sufficient to induce decarboxylation of the intermediate β-keto acid.[10]
-
Water Scavengers: In non-aqueous reactions where trace amounts of acid and water may be present, consider the use of a water scavenger to prevent in-situ formation of acidic species that can initiate hydrolysis.
Q3: I am attempting a decarboxylation of a derivative of this compound. What are the recommended conditions to avoid unwanted side reactions?
A3: For a controlled decarboxylation, the Krapcho decarboxylation is often a reliable method for β-keto esters.[6] This reaction is typically carried out in a dipolar aprotic solvent like DMSO, often with the addition of a salt such as sodium chloride or lithium chloride, at elevated temperatures (around 150 °C).[6] This method is generally cleaner than harsh acidic or basic hydrolysis followed by thermal decarboxylation.
Experimental Protocol: Krapcho Decarboxylation
-
Dissolve your this compound derivative in DMSO.
-
Add a catalytic amount of a salt (e.g., NaCl or LiCl) and a small amount of water.
-
Heat the reaction mixture to approximately 150-180 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and perform an aqueous workup to isolate the product.
Visualizing Decomposition Pathways
To better understand the potential degradation routes of this compound, the following diagrams illustrate the key mechanistic steps.
Caption: Acid-Catalyzed Decomposition Pathway.
Caption: Base-Promoted Decomposition Pathway.
Summary of Preventative Measures
| Parameter | Recommendation to Prevent Decomposition | Rationale |
| pH | Maintain neutral to slightly alkaline conditions if possible. Avoid strong acids and bases. | The protonated form of the β-keto acid is more susceptible to decarboxylation. Strong bases promote ester hydrolysis.[9] |
| Temperature | Use the lowest effective temperature for your reaction. | Decomposition pathways, especially decarboxylation, are thermally driven.[6] |
| Solvent | Use anhydrous aprotic solvents whenever feasible. | Water is a reactant in the hydrolysis pathway. |
| Base Selection | For base-catalyzed reactions, use non-nucleophilic bases or an alkoxide that matches the ester. | Prevents saponification and transesterification.[5] |
| Reaction Monitoring | Closely monitor reaction progress and minimize reaction time. | Prolonged exposure to harsh conditions increases the likelihood of decomposition. |
| Storage | Store this compound in a cool, dry, and inert atmosphere. | Minimizes degradation over time.[11][12] |
Concluding Remarks
The stability of this compound is a critical factor for its successful use in organic synthesis. By understanding the primary decomposition pathways of hydrolysis and decarboxylation and by carefully controlling reaction parameters such as pH, temperature, and reagent choice, researchers can significantly minimize unwanted side reactions. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this versatile β-keto ester. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Purification of Methyl 2-methoxy-3-oxobutanoate
Welcome to the technical support center for "Methyl 2-methoxy-3-oxobutanoate" (CAS 81114-96-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar α-alkoxy β-keto esters. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity of your experimental outcomes.
Introduction to the Challenges
This compound is a β-keto ester with an α-methoxy substitution. This unique structural feature presents specific challenges during purification that are not always prevalent in simpler β-keto esters. The primary difficulties arise from the compound's susceptibility to hydrolysis and decarboxylation, as well as the phenomenon of keto-enol tautomerism, which can complicate analytical characterization and chromatographic separation.
This guide will provide a comprehensive overview of these challenges and offer practical solutions in a question-and-answer format, complete with detailed troubleshooting protocols and frequently asked questions.
Troubleshooting Guide
Problem 1: Low Yield or Product Decomposition During Column Chromatography
Q1: I'm experiencing significant loss of my this compound during silica gel column chromatography. My collected fractions show impurities that were not present in the crude product. What is happening and how can I prevent this?
A1: This is a classic issue encountered with β-keto esters on standard silica gel. The acidic nature of silica gel can catalyze the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid. The α-methoxy group in your compound can also influence its stability under these conditions.
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by residual water in the solvent or on the silica. This leads to the formation of a β-keto acid, which is often unstable and can readily lose CO2, especially if the temperature increases due to the heat of adsorption on the column.
Solutions:
-
Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is the most effective strategy. This can be achieved by pre-treating the silica with a base, most commonly triethylamine (TEA).
-
Use of an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral or basic stationary phase like alumina (neutral or basic) or Florisil.
-
Solvent System Modification: Incorporating a small amount of a non-nucleophilic base, such as pyridine or 2,6-lutidine, in your eluent can help to neutralize acidic sites on the silica gel in-situ. However, this may complicate solvent removal.
Protocol 1: Deactivation of Silica Gel for Chromatography of this compound
Objective: To prepare a neutral silica gel slurry to prevent acid-catalyzed degradation of the target compound during column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Determine the appropriate eluent system for your separation using thin-layer chromatography (TLC).
-
Prepare the eluent mixture. For every 100 mL of your chosen eluent, add 0.5-1.0 mL of triethylamine.
-
Prepare the silica gel slurry. In a beaker, add the required amount of silica gel.
-
Slowly add the TEA-containing eluent to the silica gel while stirring until a homogenous slurry is formed.
-
Pack the column with the prepared slurry.
-
Equilibrate the column by running 2-3 column volumes of the TEA-containing eluent through the packed silica gel before loading your sample.
-
Load your crude this compound and proceed with the chromatography using the TEA-containing eluent.
Problem 2: Broad or Tailing Peaks in HPLC Analysis
Q2: My HPLC analysis of purified this compound shows a broad peak, or sometimes two closely eluting peaks, making accurate quantification difficult. What is the cause of this poor peak shape?
A2: This is a common analytical challenge for β-keto esters and is due to keto-enol tautomerism .[1][2] Your compound exists as an equilibrium mixture of the keto and enol forms. These two tautomers have different polarities and can interact differently with the stationary phase, leading to peak broadening or splitting, especially if their interconversion is slow relative to the chromatographic timescale.
Causality: The α-proton of the keto form is acidic and can be removed to form an enolate, which upon protonation can yield the enol form. The presence of the α-methoxy group can influence the position of this equilibrium.
Solutions:
-
Increase the Column Temperature: Elevating the temperature of the HPLC column can increase the rate of interconversion between the keto and enol forms.[1] If the interconversion is fast enough, the two forms will not be separated and will elute as a single, sharp peak representing the average retention time.
-
Modify the Mobile Phase pH: Adjusting the pH of the mobile phase can also accelerate the keto-enol interconversion. An acidic mobile phase often helps to sharpen the peaks of β-keto esters.[1]
-
Use a Specialized Column: Mixed-mode chromatography columns can sometimes provide better peak shapes for compounds that exhibit tautomerism.[1]
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Column Temperature | Ambient | 40-60 °C | Increases the rate of keto-enol interconversion.[1] |
| Mobile Phase | Neutral | Add 0.1% formic acid or trifluoroacetic acid | Acid catalysis speeds up the tautomerization.[1] |
Problem 3: Product Instability and Decarboxylation upon Heating
Q3: I am attempting to purify this compound by vacuum distillation, but I am getting a significant amount of a lower boiling point impurity. What is causing this decomposition?
A3: The decomposition is likely due to decarboxylation , a common thermal degradation pathway for β-keto esters. The resulting product would be 1-methoxyacetone.
Causality: Upon heating, β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to form a ketone.[3] Even in the absence of water, thermal decomposition can occur, especially if any acidic or basic impurities are present.
Solutions:
-
Use a Lower Distillation Temperature: Employ a high vacuum to lower the boiling point of your compound and minimize the required pot temperature.
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus minimizes the residence time of the compound at high temperatures.
-
Azeotropic Distillation: If applicable, co-distillation with a suitable inert solvent can sometimes allow for purification at a lower temperature.
-
Prior Neutralization: Ensure your crude product is free from any acidic or basic residues from the synthesis before attempting distillation. A wash with a saturated sodium bicarbonate solution followed by a brine wash and drying over anhydrous sodium sulfate is recommended.
Frequently Asked Questions (FAQs)
Q: What are the expected impurities from the synthesis of this compound?
A: The impurities will depend on the synthetic route. A common synthesis involves the acylation of a methyl methoxyacetate enolate. Potential impurities could include:
-
Unreacted starting materials (e.g., methyl methoxyacetate).
-
Self-condensation products of the starting materials.
-
Byproducts from side reactions, such as O-acylation products.
-
Residual base or acid from the reaction workup.
Q: How should I store purified this compound?
A: Due to its susceptibility to hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen). Avoid exposure to moisture and atmospheric CO2, which can be acidic in the presence of water.
Q: Can I use Gas Chromatography (GC) to analyze this compound?
A: GC can be used, but with caution. The high temperatures of the injector port and the column can cause on-column decomposition (decarboxylation).[4] Additionally, transesterification can occur if alcohols are present in the sample matrix.[4] It is advisable to use a cool on-column injection technique and a relatively non-polar column to minimize these issues. Derivatization to a more stable compound may also be an option for quantitative analysis.
Visualizing the Troubleshooting Workflow
Below is a decision tree to guide you through the process of troubleshooting the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
How to remove unreacted starting materials from "Methyl 2-methoxy-3-oxobutanoate"
Welcome to the Technical Support Center for the purification of Methyl 2-methoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this β-keto ester. Our focus is on providing practical, experience-driven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and byproducts in my crude this compound?
A: The impurities in your crude product will largely depend on the synthetic route employed. A common method for the synthesis of β-keto esters is the Claisen condensation or a related acylation reaction.[1] Based on this, the primary unreacted starting materials and byproducts to anticipate are:
-
Unreacted Starting Materials:
-
A methyl ester precursor: Such as methyl acetoacetate or methyl methoxyacetate.
-
An acylating agent or methyl source: This could be a compound like methoxyacetyl chloride, dimethyl carbonate, or methyl iodide.
-
Base: A base such as sodium methoxide, sodium hydride, or lithium diisopropylamide (LDA) is often used to generate the enolate. Residual base will be present.
-
-
Common Byproducts:
-
Self-condensation products: The starting ester may react with itself to form undesired β-keto esters.
-
Products of hydrolysis: If water is present during workup or purification, the ester can hydrolyze to the corresponding β-keto acid, which is prone to decarboxylation under heat.
-
Dialkylated products: Over-reaction can lead to the introduction of more than one methoxy group.
-
Q2: I'm observing a streak or multiple spots for my product on a silica gel TLC plate. Is my compound decomposing?
A: This is a common observation with β-keto esters and may not necessarily indicate decomposition. Two primary factors can cause this behavior:
-
Keto-Enol Tautomerism: β-keto esters exist as a mixture of keto and enol tautomers. These two forms can have different polarities and may separate on the TLC plate, leading to streaking or the appearance of two spots.
-
Acidity of Silica Gel: Standard silica gel is acidic and can sometimes cause the degradation of sensitive compounds like β-keto esters.
To diagnose the issue, you can run a 2D TLC. If the spots that are not on the diagonal appear, it suggests on-plate decomposition.
Q3: What is the best general approach to purify crude this compound?
A: A multi-step purification strategy is often the most effective. The general workflow involves an initial wash (liquid-liquid extraction) to remove the bulk of ionic and water-soluble impurities, followed by a high-resolution technique like column chromatography or vacuum distillation.
Troubleshooting Guides & Purification Protocols
Guide 1: Initial Purification by Liquid-Liquid Extraction
This initial workup step is crucial for removing acidic or basic residues and water-soluble byproducts.
Problem: Low yield after extraction or formation of a stable emulsion.
| Potential Cause | Troubleshooting Step |
| Incomplete Neutralization | Ensure the aqueous wash is sufficient to neutralize all acidic or basic residues. Use pH paper to check the aqueous layer after washing. |
| Product is somewhat water-soluble | Use a saturated brine (NaCl solution) for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer. |
| Emulsion Formation | Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filter the mixture through a pad of Celite. |
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials or acid catalysts. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) if a basic catalyst was used.
-
Perform a final wash with brine to remove the majority of dissolved water.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude, washed product.
Guide 2: Purification by Flash Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Problem: Poor separation of the product from impurities or product degradation on the column.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The eluent is either too polar (everything elutes quickly) or not polar enough (the product remains on the column). Optimize the solvent system using TLC to achieve an Rf value of ~0.3 for your product. |
| Compound Streaking on Silica Gel | The compound is interacting too strongly with the acidic silica gel. Deactivate the silica by adding a small amount of triethylamine (0.1-1%) to the eluent. Alternatively, use a more neutral stationary phase like alumina. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
-
Stationary Phase: Silica gel (230-400 mesh). Consider pre-treating with 1% triethylamine in your eluent if your compound is acid-sensitive.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting point is a gradient from 5% to 20% ethyl acetate in hexanes.
-
Procedure:
-
Prepare the column with the chosen stationary phase and eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Guide 3: Purification by Vacuum Distillation
For thermally sensitive compounds, distillation under reduced pressure is recommended to lower the boiling point and prevent decomposition.
Problem: The product is decomposing during distillation, leading to low yield and contamination.
| Potential Cause | Troubleshooting Step |
| High Boiling Temperature | The boiling point is too high at the current pressure, causing thermal degradation. Decrease the pressure of the vacuum system to further lower the boiling point. |
| Prolonged Heating | The distillation is taking too long, exposing the compound to high temperatures for an extended period. Ensure the distillation apparatus is well-insulated to maintain a consistent temperature. |
| Presence of Acidic or Basic Impurities | Catalytic decomposition can occur in the presence of acidic or basic residues. Ensure the crude product is neutralized with an aqueous wash before distillation. |
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum. A short Vigreux column is often sufficient.
-
Sample Preparation: Ensure the crude this compound is dry and free of acidic or basic residues.
-
Distillation Conditions:
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of the related "Methyl 4-methoxy-3-oxobutanoate" is reported as 215.7°C at 760 mmHg, so a significantly lower temperature will be required under vacuum.
-
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for TLC analysis of β-keto esters.
References
Technical Support Center: Purity Analysis of Methyl 2-methoxy-3-oxobutanoate by NMR Spectroscopy
Welcome to the technical support center for the analysis of Methyl 2-methoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find a combination of theoretical principles and practical, field-tested advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: Understanding the NMR signature of your target molecule is the first step in impurity identification. Below are the predicted chemical shifts for this compound in CDCl3. These values serve as a baseline for comparison with your experimental data.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm) | Multiplicity | Integration | 13C Chemical Shift (ppm) |
| Acetyl (CH3-C=O) | ~2.2 | Singlet | 3H | ~26 |
| Methoxy (CH3-O-) | ~3.4 | Singlet | 3H | ~58 |
| Methyl Ester (COOCH3) | ~3.7 | Singlet | 3H | ~52 |
| Methine (-CH(OCH3)-) | ~4.1 | Singlet | 1H | ~85 |
| Ester Carbonyl (-C=O) | - | - | - | ~170 |
| Ketone Carbonyl (-C=O) | - | - | - | ~205 |
Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.
Q2: What is a logical workflow for identifying an unknown impurity in my sample?
A2: A systematic approach is crucial for efficient impurity identification. The following workflow provides a step-by-step guide from initial observation to structural elucidation.
Caption: Workflow for Impurity Identification.
Troubleshooting Guide: Common Impurities and their NMR Signatures
A common synthetic route to this compound is the methoxymethylation of methyl acetoacetate. This reaction can lead to several predictable impurities.
Scenario 1: Presence of Unreacted Starting Material - Methyl Acetoacetate
-
Symptom: You observe an additional set of peaks corresponding to methyl acetoacetate. This compound exists in keto-enol tautomeric forms, leading to two distinct sets of signals.
-
Identification:
Table 2: Key 1H NMR Signals for Methyl Acetoacetate Impurity
| Tautomer | Assignment | Chemical Shift (ppm) | Multiplicity |
| Keto | Acetyl (CH3-C=O) | ~2.27 | Singlet |
| Keto | Methylene (-CH2-) | ~3.48 | Singlet |
| Keto | Methyl Ester (COOCH3) | ~3.74 | Singlet |
| Enol | Vinylic Methyl (CH3-C=) | ~2.00 | Singlet |
| Enol | Vinylic Proton (=CH-) | ~5.05 | Singlet |
| Enol | Methyl Ester (COOCH3) | ~3.72 | Singlet |
| Enol | Hydroxyl (-OH) | ~12.0 | Broad Singlet |
-
Confirmation: The presence of the enolic hydroxyl peak at ~12.0 ppm is a strong indicator. Additionally, a COSY experiment will show no correlations for the singlet peaks of the keto form, but may show weak long-range coupling for the enol form.
-
Solution: Optimize the reaction conditions to drive the reaction to completion, such as increasing the reaction time or the stoichiometry of the methoxymethylating agent. Alternatively, purify the product using column chromatography.
Scenario 2: Formation of O-Alkylated Byproduct
-
Symptom: You observe signals consistent with a methoxymethyl ether attached to the enol form of the starting material.
-
Identification:
Table 3: Expected 1H NMR Signals for O-Alkylated Impurity
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Vinylic Methyl (CH3-C=) | ~2.1 | Singlet |
| Vinylic Proton (=CH-) | ~5.2 | Singlet |
| Methyl Ester (COOCH3) | ~3.7 | Singlet |
| Methoxy (-OCH3) | ~3.3 | Singlet |
| Methylene (-OCH2O-) | ~4.6 | Singlet |
-
Confirmation: An HSQC experiment will show a correlation between the methylene protons at ~4.6 ppm and a carbon signal around 96 ppm.[1] An HMBC experiment would show a correlation between the methylene protons and the enolic carbon at the beta-position.
-
Solution: The formation of O-alkylation products versus C-alkylation is often influenced by the choice of base and solvent. Using a less polar, aprotic solvent can favor C-alkylation.[2]
Scenario 3: Residual Solvents and Reagents
-
Symptom: Sharp singlet peaks that do not correspond to the product or expected byproducts.
-
Identification: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[3] For example, dichloromethane (CH2Cl2) appears around 5.32 ppm and acetone around 2.17 ppm in CDCl3.
-
Confirmation: These peaks will not show correlations to other protons in a COSY spectrum.
-
Solution: Ensure proper drying of the product under high vacuum. If the solvent is high-boiling, purification by column chromatography may be necessary.
Advanced NMR Techniques for Impurity Characterization
When simple 1D 1H NMR is insufficient for unambiguous identification, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for piecing together molecular fragments.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals and identifying CH, CH2, and CH3 groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments and identifying quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH2, and CH3 groups based on the phase of the carbon signals. This can simplify crowded 13C spectra.[5]
Caption: Relationship between key NMR experiments.
Experimental Protocols
Protocol 1: Standard Sample Preparation for Impurity Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.[6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Quantitative NMR (qNMR) for Impurity Level Determination
-
Internal Standard Selection: Choose a suitable internal standard that has a sharp singlet in a region of the spectrum that does not overlap with the analyte or impurity signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully integrate the signals of the internal standard and the impurity.
-
Calculate the molar ratio of the impurity to the internal standard using the following formula:
(Impurity Integral / Number of Protons) / (Standard Integral / Number of Protons) = Molar Ratio
-
From the molar ratio and the known masses, calculate the weight percentage of the impurity.
-
References
Technical Support Center: HPLC Method Development for Purity Analysis of Methyl 2-methoxy-3-oxobutanoate
Welcome to the technical support center for the HPLC analysis of Methyl 2-methoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing a robust purity method for this compound.
I. Understanding the Analyte: this compound
This compound is a polar β-keto ester. A critical characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This tautomerism is the primary challenge in its HPLC analysis, often leading to broad, tailing, or split peaks in reversed-phase chromatography. Understanding and controlling this equilibrium is paramount for a successful method.
| Property | Value | Source |
| IUPAC Name | methyl 4-methoxy-3-oxobutanoate | [1][2] |
| Molecular Formula | C6H10O4 | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Predicted pKa | ~10.67 (for the enolizable proton) | [3][4] |
| Predicted XlogP | -0.1 | [2] |
| UV Absorbance Maximum (λmax) | Expected around 240 nm (based on methyl acetoacetate) | [5] |
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing a broad or split peak for my main analyte?
This is the most common issue encountered with β-keto esters like this compound. It is likely due to the presence of both keto and enol tautomers, which can have different retention times on a reversed-phase column. The interconversion between these forms on the chromatographic timescale leads to poor peak shape.
Q2: What is the recommended starting point for an HPLC method?
A reversed-phase method with a C18 column is a good starting point. However, due to the compound's polarity and tautomerism, specific mobile phase conditions are crucial. See the detailed "Recommended Starting HPLC Method" section below for a comprehensive starting point.
Q3: How can I improve the peak shape?
There are three primary strategies to address the keto-enol tautomerism and improve peak shape:
-
Mobile Phase pH Control: Using an acidic mobile phase (pH 2.5-3.5) can help to suppress the deprotonation of the enol form and promote a single tautomeric form, leading to a sharper peak.
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can accelerate the interconversion between tautomers, causing them to elute as a single, averaged peak.
-
Specialized Columns: For particularly challenging separations, consider mixed-mode or polar-embedded C18 columns that offer different selectivity and may better handle the polar nature of the analyte.[6]
Q4: What detection wavelength should I use?
Based on the structurally similar compound, methyl acetoacetate, a UV detection wavelength of around 240 nm is recommended as a starting point.[5] It is always best to confirm the λmax by running a UV scan of your standard in the mobile phase.
III. Recommended Starting HPLC Method
This method is designed as a robust starting point for the purity analysis of this compound.
Experimental Protocol:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Mobile Phase B (90:10 v/v)
Justification of Parameters:
-
C18 Column: A standard choice for reversed-phase chromatography, suitable for a wide range of polarities.
-
Acidic Mobile Phase (0.1% Formic Acid): Helps to control the tautomeric equilibrium and improve peak shape.
-
Acetonitrile: A common organic modifier with good UV transparency.
-
Gradient Elution: Necessary to elute any potential non-polar impurities and ensure a clean baseline.
-
Elevated Column Temperature (40 °C): Aids in sharpening the peak by accelerating tautomer interconversion.
IV. HPLC Method Development Workflow
Caption: Workflow for HPLC method development for this compound.
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | 1. Keto-enol tautomerism.2. Column overload. 3. Secondary interactions with column silanols. | 1. Ensure mobile phase is acidic (pH 2.5-3.5). Increase column temperature (e.g., 40-50 °C).2. Reduce sample concentration. 3. Use a newer, high-purity silica column or add a small amount of a competing base like triethylamine to the mobile phase. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Column temperature fluctuations. | 1. Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection. 2. Prepare fresh mobile phase daily and keep it well-mixed. 3. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step with a strong solvent (e.g., 100% acetonitrile) in your injection sequence. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation in the diluent. | 1. Verify the λmax of your analyte in the mobile phase using a UV-Vis spectrophotometer. 2. Prepare samples fresh and analyze them promptly. If necessary, investigate the stability of the analyte in the chosen diluent. |
| Poor Resolution of Impurities | 1. Inappropriate gradient slope. 2. Unsuitable stationary phase. | 1. Adjust the gradient to make it shallower around the elution time of the critical pair. 2. Try a column with a different selectivity (e.g., a phenyl or polar-embedded phase). |
VI. Purity Analysis and Forced Degradation
For a purity method, it is essential to demonstrate that it is "stability-indicating," meaning it can separate the main analyte from its degradation products and any process-related impurities. This is typically achieved through forced degradation studies.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
Expected Degradation Pathways:
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-methoxy-3-oxobutanoic acid and methanol.
-
Decarboxylation: β-keto acids are prone to decarboxylation, especially under acidic conditions and heat.
-
Oxidation: The methoxy group and the carbon backbone could be susceptible to oxidation.
After subjecting the analyte to these stress conditions, analyze the samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.
VII. References
-
Jinan Future chemical Co.,Ltd. Methyl acetoacetate CAS:105-45-3. --INVALID-LINK--
-
ChemicalBook. Methyl acetoacetate CAS#: 105-45-3. --INVALID-LINK--
-
Ataman Kimya. METHYL ACETOACETATE. --INVALID-LINK--
-
PubChem. Methyl acetoacetate. --INVALID-LINK--
-
Jubilant Ingrevia Limited. Methyl acetoacetate Safety Data Sheet. --INVALID-LINK--
-
BLD Pharm. 41051-15-4|Methyl 4-methoxy-3-oxobutanoate. --INVALID-LINK--
-
Wikipedia. Methyl acetoacetate. --INVALID-LINK--
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. --INVALID-LINK--
-
Chromatography Forum. beta keto esters by HPLC. --INVALID-LINK--
-
SIELC Technologies. Polar Compounds. --INVALID-LINK--
-
CAMEO Chemicals. METHYL ACETOACETATE. --INVALID-LINK--
-
ChemicalBook. Methyl acetoacetate | 105-45-3. --INVALID-LINK--
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. --INVALID-LINK--
-
JECFA. HPLC Method for Flavourings. --INVALID-LINK--
-
Sigma-Aldrich. Methyl 4-methoxy-3-oxobutanoate | 41051-15-4. --INVALID-LINK--
-
Merck Millipore. Complete Monograph Methods. --INVALID-LINK--
-
PubChemLite. This compound (C6H10O4). --INVALID-LINK--
-
SRISYN.COM. Methyl 4-methoxy-3-oxobutanoate. --INVALID-LINK--
-
DR JCR BIO. γ-Methoxyacetoacetic Acid Methyl Ester|41051-15-4. --INVALID-LINK--
-
ChemScene. 41051-15-4 | Methyl 4-methoxy-3-oxobutanoate. --INVALID-LINK--
-
Matrix Fine Chemicals. METHYL 4-METHOXY-3-OXOBUTANOATE | CAS 41051-15-4. --INVALID-LINK--
-
PubChem. Methyl 4-methoxyacetoacetate. --INVALID-LINK--
-
ResearchGate. Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. --INVALID-LINK--
-
PubChem. 2-Methoxy-3-methylbutanoate. --INVALID-LINK--
-
PubChem. Methyl 2-methylidene-3-oxobutanoate. --INVALID-LINK--
-
PubChem. Methyl 3-methyl-2-oxobutanoate. --INVALID-LINK--
-
PubChem. Ethyl 2-methoxy-3-oxobutanoate. --INVALID-LINK--
References
- 1. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 4-methoxyacetoacetate | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Methyl acetoacetate CAS#: 105-45-3 [m.chemicalbook.com]
- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Methyl 2-methoxy-3-oxobutanoate vs. Ethyl 2-methoxy-3-oxobutanoate
An In-depth Analysis of Two Versatile β-Keto Esters for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-keto esters stand out as exceptionally versatile intermediates. This guide provides a detailed comparative analysis of two closely related yet distinct members of this class: Methyl 2-methoxy-3-oxobutanoate and Ethyl 2-methoxy-3-oxobutanoate . By examining their synthesis, physical properties, and reactivity, supported by available data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: Structure and Key Features
At their core, both this compound and ethyl 2-methoxy-3-oxobutanoate are α-alkoxy-β-keto esters. This structural motif, characterized by a ketone and an ester functionality separated by a methoxy-substituted α-carbon, endows these molecules with a unique reactivity profile. The presence of the electron-withdrawing methoxy group at the α-position influences the acidity of the α-proton and the stability of the corresponding enolate, thereby modulating their behavior in various chemical transformations.
| Compound | Structure |
| This compound | ![]() |
| Ethyl 2-methoxy-3-oxobutanoate | ![]() |
Physicochemical Properties: A Comparative Overview
| Property | This compound | Ethyl 2-methoxy-3-oxobutanoate |
| CAS Number | 81114-96-7[1][2][3][4] | 129400-09-5[5][6][7] |
| Molecular Formula | C₆H₁₀O₄[1][8] | C₇H₁₂O₄[5][7] |
| Molecular Weight | 146.14 g/mol [1][2] | 160.17 g/mol [5] |
| Boiling Point (estimated) | Lower than the ethyl ester | Higher than the methyl ester |
| Solubility | Generally good solubility in common organic solvents. | Similar to the methyl ester, with potentially slightly better solubility in less polar organic solvents. |
| Density (estimated) | Slightly higher than the ethyl ester | Slightly lower than the methyl ester |
The boiling point of the ethyl ester is expected to be slightly higher than that of the methyl ester due to the increase in molecular weight and van der Waals forces. Both are anticipated to be colorless to pale yellow liquids at room temperature and are likely to be soluble in a range of common organic solvents such as ethers, esters, and chlorinated solvents.
Synthesis of α-Methoxy-β-keto Esters: A General Approach
The synthesis of α-methoxy-β-keto esters like the methyl and ethyl 2-methoxy-3-oxobutanoates typically involves the α-methoxylation of a corresponding β-keto ester. A general synthetic strategy is outlined below.
Caption: General synthetic workflow for α-methoxy-β-keto esters.
A common method involves the generation of the enolate of the parent β-keto ester (methyl or ethyl acetoacetate) using a suitable base, followed by reaction with an electrophilic methoxylating agent. Alternatively, methods involving the direct oxidation of the enolate in the presence of methanol can be employed. The choice of base and methoxylating agent can influence the yield and purity of the final product.
Reactivity in Synthesis: A Mechanistic Perspective
The reactivity of these α-methoxy-β-keto esters is governed by the interplay of the ketone, ester, and α-methoxy functionalities. The primary difference in reactivity between the methyl and ethyl esters will arise from steric and electronic effects of the ester group, although these are generally considered to be minor for many transformations.
Enolate Formation and Subsequent Reactions
The α-proton, influenced by the adjacent ketone, ester, and methoxy groups, is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a key reactive intermediate for a variety of carbon-carbon bond-forming reactions.
Caption: Key reactions involving the enolate of α-methoxy-β-keto esters.
-
Alkylation: The enolate can be readily alkylated with a variety of electrophiles, such as alkyl halides. The choice between the methyl and ethyl ester is unlikely to have a significant impact on the outcome of this reaction, although minor differences in reaction rates may be observed.
-
Acylation: Acylation of the enolate provides access to more complex dicarbonyl compounds.
-
Condensation Reactions: These enolates can participate in various condensation reactions, including aldol and Knoevenagel-type condensations, to form more elaborate molecular architectures.
Reduction of the Ketone
The ketone functionality can be selectively reduced to the corresponding alcohol. The choice of reducing agent will determine the stereochemical outcome of this transformation. For instance, the use of chiral reducing agents can lead to the formation of enantioenriched products, which are valuable intermediates in the synthesis of pharmaceuticals. While there is no direct comparative data, the steric difference between the methyl and ethyl ester is expected to have a negligible effect on the stereochemical course of the reduction. However, workup procedures may differ slightly due to the different physical properties of the products.
A study on the reduction of the related compound ethyl 2-oxo-4-phenylbutanoate highlights the potential for producing chiral hydroxy esters, which are valuable intermediates for anti-hypertension drugs.[9]
Use in Heterocyclic Synthesis
α-Alkoxy-β-keto esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds. For example, a related compound, (Z)-Methyl 2-methoxyimino-3-oxobutanoate, has been used as a precursor for 1-azadienes in hetero-Diels-Alder reactions to form 3-hydroxypyridines.[10] This highlights the potential of the title compounds in constructing complex nitrogen-containing heterocycles.
Practical Considerations for the Synthetic Chemist
When choosing between methyl and ethyl 2-methoxy-3-oxobutanoate, several practical factors should be considered:
-
Availability and Cost: The commercial availability and cost of the starting materials (methyl vs. ethyl acetoacetate) and the final products can be a deciding factor, especially for large-scale synthesis.
-
Downstream Transformations: If the ester group is to be modified later in the synthetic sequence (e.g., hydrolysis or transesterification), the choice between methyl and ethyl can be significant. Methyl esters are generally more readily hydrolyzed than ethyl esters.
-
Purification: The difference in boiling points can be exploited during purification by distillation. The slightly higher boiling point of the ethyl ester and its derivatives might be advantageous in some cases, allowing for easier removal of lower-boiling impurities.
-
Solubility: While generally similar, subtle differences in solubility could be relevant in specific solvent systems or during workup and extraction procedures.
Conclusion: Making an Informed Choice
Both methyl and ethyl 2-methoxy-3-oxobutanoate are valuable and versatile building blocks in organic synthesis. The choice between them is often nuanced and depends on the specific requirements of the synthetic route.
-
This compound may be preferred when subsequent hydrolysis of the ester is desired or when the slightly lower molecular weight is advantageous.
-
Ethyl 2-methoxy-3-oxobutanoate might be chosen for its potentially more favorable physical properties for purification or if the ethyl ester is the desired functionality in the final target molecule.
Ultimately, the decision should be based on a holistic consideration of the entire synthetic plan, including the cost and availability of starting materials, the nature of the subsequent reaction steps, and the ease of purification. This guide provides a foundational understanding of these two reagents, empowering the synthetic chemist to make a more strategic and informed selection for their next synthetic challenge.
References
- 1. This compound | 81114-96-7 | GDA11496 [biosynth.com]
- 2. watson-int.com [watson-int.com]
- 3. This compound - 81114-96-7 [popebiotech.com]
- 4. This compound | 81114-96-7 [m.chemicalbook.com]
- 5. Ethyl 2-methoxy-3-oxobutanoate | C7H12O4 | CID 14721685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-Methoxy-3-oxobutanoate | 129400-09-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]
- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Z)-Methyl 2-methoxyimino-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Elusive Structure of Methyl 2-methoxy-3-oxobutanoate: A Comparative Guide to Spectroscopic Analysis
In the landscape of drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel or sparsely documented compounds like Methyl 2-methoxy-3-oxobutanoate, this validation process is particularly critical. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of this β-keto ester. In the absence of extensive published experimental data for this specific molecule, we will leverage spectral data from analogous compounds and fundamental principles to construct a predicted spectroscopic profile. This serves as a powerful illustration of the predictive power of modern spectroscopic techniques and provides a benchmark for researchers working on the synthesis and characterization of this and similar molecules.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the chemical environment of individual nuclei (most commonly ¹H and ¹³C) provides a detailed map of atomic connectivity and stereochemistry. For a molecule like this compound, with its distinct functional groups—a methyl ester, a methoxy group, a ketone, and a terminal methyl group—NMR is uniquely suited to confirm the precise arrangement of these components.
The power of NMR lies in its sensitivity to the electronic environment of each nucleus. The chemical shift (δ) of a proton or carbon atom is dictated by the degree of shielding from the surrounding electron density, which is in turn influenced by neighboring atoms and functional groups. Furthermore, through-bond interactions between neighboring protons result in spin-spin coupling, which manifests as signal splitting (multiplicity). This provides invaluable information about which protons are adjacent to one another, allowing for a stepwise construction of the molecular framework.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of structurally related compounds and established chemical shift principles, the predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit four distinct signals.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of this compound with atom numbering for ¹H NMR assignments.
-
δ ~ 2.25 ppm (3H, singlet): This signal is assigned to the protons of the methyl group adjacent to the ketone (C¹H₃). The strong electron-withdrawing effect of the carbonyl group deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet.
-
δ ~ 3.40 ppm (3H, singlet): This singlet corresponds to the protons of the methoxy group (C⁶H₃). The electronegative oxygen atom causes a significant downfield shift.
-
δ ~ 3.75 ppm (3H, singlet): This signal is attributed to the protons of the methyl ester group (C⁵H₃). Similar to the methoxy group, the adjacent oxygen atom deshields these protons.
-
δ ~ 4.20 ppm (1H, singlet): This signal represents the single proton at the C³ position. This proton is situated between two electron-withdrawing groups (the ketone and the ester) and is also influenced by the adjacent methoxy group, leading to a substantial downfield shift. The lack of neighboring protons results in a singlet.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule.
Molecular Structure with Carbon Assignments:
Unraveling Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-methoxy-3-oxobutanoate
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-methoxy-3-oxobutanoate. By comparing its fragmentation behavior with the well-documented patterns of analogous compounds and leveraging fundamental principles of mass spectrometry, we aim to provide a robust framework for its identification and characterization.
This compound is a multifunctional molecule of interest in synthetic chemistry and potentially in drug discovery, owing to its combination of ester, ketone, and ether functionalities. Mass spectrometry is an indispensable tool for confirming the structure of such molecules. This guide will delve into the anticipated fragmentation pathways under common ionization techniques, primarily Electron Ionization (EI), and provide a comparative analysis with a structurally similar compound, methyl acetoacetate.
Predicted Mass Spectrometry Fragmentation of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted. This prediction is grounded in the established fragmentation rules for ketones, esters, and ethers, and by drawing parallels with the known mass spectrum of methyl acetoacetate (methyl 3-oxobutanoate)[1][2][3]. The molecular weight of this compound is 146.14 g/mol [4], and its molecular ion peak ([M]•+) would be observed at m/z 146.
The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements[5][6]. The presence of the additional methoxy group at the C2 position in our target molecule introduces new potential cleavage sites and electronic influences that will shape its unique fragmentation signature.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
-
Loss of the methoxy group (-OCH₃): Cleavage of the ester methoxy group is a common fragmentation pathway for methyl esters, which would result in an acylium ion at m/z 115 .
-
Loss of the acetyl group (-COCH₃): Cleavage of the bond between C2 and C3 would lead to the loss of an acetyl radical, generating a fragment at m/z 103 .
-
Loss of the methyl group from the acetyl moiety (-CH₃): This would result in a fragment at m/z 131 .
-
-
McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen. In this compound, a γ-hydrogen is available on the acetyl methyl group. This rearrangement would lead to the formation of a neutral enol and a radical cation.
Comparative Analysis: this compound vs. Methyl Acetoacetate
To substantiate our predictions, a comparison with the known fragmentation of methyl acetoacetate (molecular weight 116.12 g/mol ) is highly instructive[3][7][8]. The mass spectrum of methyl acetoacetate is well-characterized and serves as an excellent baseline.
| Key Fragment (m/z) | Proposed Structure/Loss for Methyl Acetoacetate | Predicted Corresponding Fragment (m/z) for this compound | Predicted Structure/Loss for this compound |
| 116 | Molecular Ion [M]•+ | 146 | Molecular Ion [M]•+ |
| 101 | [M - CH₃]•+ | 131 | [M - CH₃]•+ |
| 85 | [M - OCH₃]•+ | 115 | [M - OCH₃]•+ |
| 74 | McLafferty Rearrangement | 104 | McLafferty Rearrangement |
| 59 | [COOCH₃]+ | 89 | [CH(OCH₃)COOCH₃]+ |
| 43 | [CH₃CO]+ | 43 | [CH₃CO]+ |
The presence of the 2-methoxy group in this compound is expected to influence the relative abundances of these fragments and introduce new fragmentation pathways.
Visualizing the Fragmentation Pathways
To clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key cleavage events for this compound.
Caption: Key alpha-cleavage fragmentation pathways of this compound.
Experimental Protocols
For researchers seeking to verify these predictions, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of alpha-cleavages and potential rearrangements, influenced by its constituent functional groups. By understanding these pathways and comparing them to structurally related molecules like methyl acetoacetate, researchers can confidently identify this compound and distinguish it from its isomers. The provided GC-MS protocol offers a starting point for the experimental validation of these predictions, contributing to the robust analytical characterization of this important chemical entity.
References
- 1. Methyl acetoacetate(105-45-3) MS spectrum [chemicalbook.com]
- 2. mzCloud – Methyl acetoacetate [mzcloud.org]
- 3. Methyl acetoacetate [webbook.nist.gov]
- 4. watson-int.com [watson-int.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Methyl 2-methoxy-3-oxobutanoate: A Potential Alternative to Traditional Acetoacetates
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences reaction outcomes, yields, and the properties of the final products. Acetoacetic esters, such as methyl acetoacetate and ethyl acetoacetate, are workhorse reagents, prized for their versatility in forming carbon-carbon bonds, particularly in the synthesis of ketones and heterocyclic compounds.[1][2] This guide introduces Methyl 2-methoxy-3-oxobutanoate as a promising, albeit less explored, alternative and provides a comparative analysis against its more conventional counterparts.
This document delves into the physicochemical properties and expected reactivity of this compound, supported by theoretical considerations and benchmark experimental data from established acetoacetate chemistry. While direct comparative experimental data for this compound is not yet widely available in the scientific literature, this guide aims to provide a solid foundation for its evaluation in synthetic applications based on fundamental principles of organic chemistry.
A Comparative Overview of Physicochemical Properties
The introduction of a methoxy group at the α-position of the acetoacetate backbone imparts distinct physical properties to this compound. A comparison with the widely used methyl acetoacetate and ethyl acetoacetate reveals these differences.
| Property | This compound | Methyl Acetoacetate | Ethyl Acetoacetate |
| Molecular Formula | C₆H₁₀O₄ | C₅H₈O₃ | C₆H₁₀O₃ |
| Molecular Weight | 146.14 g/mol [3] | 116.12 g/mol [4] | 130.14 g/mol |
| Boiling Point | Data not readily available | 170 °C/1013 hPa[4] | 181 °C |
| Density | Data not readily available | 1.08 g/cm³ at 20 °C[4] | 1.021 g/cm³ |
| CAS Number | 81114-96-7[3] | 105-45-3[4] | 141-97-9 |
The higher molecular weight of this compound compared to methyl acetoacetate is a direct result of the additional methoxy group. This is also expected to influence its boiling point and density, though comprehensive experimental data is not yet published.
Understanding the Spectroscopic Signature
Expected ¹H NMR (Proton NMR) Data:
-
-OCH₃ (ester): A singlet expected around δ 3.7-3.9 ppm.
-
-OCH₃ (α-substituent): A singlet likely appearing in a similar region, possibly slightly downfield or upfield depending on the local electronic environment.
-
-CH₃ (acetyl): A sharp singlet expected around δ 2.2-2.4 ppm.
-
-CH (α-proton): A singlet expected around δ 4.0-4.5 ppm. The presence of the adjacent methoxy group would likely shift this proton downfield compared to the methylene protons in unsubstituted acetoacetates.
Expected ¹³C NMR (Carbon NMR) Data:
-
C=O (ketone): A signal expected in the range of δ 190-205 ppm.
-
C=O (ester): A signal expected around δ 165-175 ppm.
-
-OCH₃ carbons: Signals for the two methoxy carbons would be expected in the δ 50-65 ppm region.
-
α-carbon: The carbon bearing the methoxy group is anticipated to resonate around δ 80-90 ppm.
-
Acetyl methyl carbon: A signal in the δ 25-30 ppm range.
Expected IR (Infrared) Spectroscopy Data:
-
C=O (ketone) stretch: A strong absorption band around 1715-1730 cm⁻¹.
-
C=O (ester) stretch: A strong absorption band around 1735-1750 cm⁻¹.
-
C-O stretch: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the ester and ether linkages.
Reactivity Analysis: The Influence of the α-Methoxy Group
The primary difference in reactivity between this compound and traditional acetoacetates stems from the electronic and steric effects of the α-methoxy substituent.
Electronic Effects
The oxygen atom of the methoxy group is electronegative and is expected to exert an electron-withdrawing inductive effect (-I effect). This effect would increase the acidity of the remaining α-hydrogen, making it more readily removable by a base. Consequently, enolate formation should be more facile with this compound compared to its unsubstituted counterparts.
However, the oxygen atom also possesses lone pairs of electrons that can participate in resonance, potentially donating electron density to the adjacent carbon (+R effect). The interplay of these opposing effects will determine the overall electron density at the α-carbon and the stability of the resulting enolate.
References
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-methoxy-3-oxobutanoate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of unique molecular scaffolds is a foundational pillar of innovation. Methyl 2-methoxy-3-oxobutanoate, a functionalized β-keto ester, represents a valuable building block in the synthesis of complex organic molecules. Its synthesis, however, is not a trivial pursuit and relies heavily on the strategic selection of catalysts to ensure efficiency, selectivity, and scalability. This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of this target molecule, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: Accessing the α-Methoxy β-Keto Ester Moiety
Direct, single-step catalytic methoxylation at the α-position of methyl acetoacetate presents a significant synthetic hurdle. A more practical and widely applicable approach involves a two-step sequence: the initial α-halogenation of a β-keto ester followed by a nucleophilic substitution with a methoxide source. This strategy offers a robust pathway to the desired product, with each step amenable to various catalytic methodologies. This guide will, therefore, dissect and compare catalysts for both of these critical transformations.
Figure 1: Two-Step Synthetic Pathway to this compound
A Comparative Guide to the Reaction Products of Methyl 2-methoxy-3-oxobutanoate: A Predictive Analysis
In the landscape of synthetic chemistry, β-keto esters stand as versatile building blocks, prized for their ability to participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. Among these, Methyl 2-methoxy-3-oxobutanoate presents an intriguing, albeit less explored, starting material. This guide provides a comparative analysis of the predicted reaction products of this compound against the well-characterized reactivity of a standard analogue, Methyl acetoacetate. By examining the influence of the C2-methoxy substituent, we aim to offer a predictive framework for researchers and drug development professionals seeking to leverage this unique synthon.
While this compound is commercially available, its reaction chemistry is not extensively documented in peer-reviewed literature. Therefore, this guide will combine established reaction mechanisms of β-keto esters with a theoretical consideration of the electronic and steric effects imparted by the methoxy group. The experimental data and protocols provided for the parent compound, Methyl acetoacetate, serve as a validated baseline for comparison and a starting point for the empirical investigation of its methoxylated counterpart.
The Influence of the C2-Methoxy Group: A Mechanistic Perspective
The reactivity of β-keto esters is primarily governed by the acidity of the α-proton and the nucleophilic character of the resulting enolate. The introduction of a methoxy group at the C2 position in this compound is expected to exert two significant, and potentially competing, effects:
-
Inductive Effect: The electronegative oxygen atom of the methoxy group will withdraw electron density from the α-carbon, thereby increasing the acidity of the α-proton. This would facilitate enolate formation under milder basic conditions compared to Methyl acetoacetate.
-
Steric Hindrance: The presence of the methoxy group introduces steric bulk around the α-carbon. This may hinder the approach of electrophiles and other reactants, potentially leading to lower reaction rates or favoring the formation of alternative products compared to the less hindered Methyl acetoacetate.
This guide will explore the predicted outcome of these effects in several classical reactions of β-keto esters.
Comparative Analysis of Key Heterocyclic Syntheses
The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. β-Keto esters are pivotal starting materials for constructing a variety of important ring systems. Here, we compare the known products from Methyl acetoacetate with the predicted products from this compound in four key transformations.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine derivative to form a pyrazole.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
With Methyl acetoacetate, the reaction with hydrazine yields 3-methyl-1H-pyrazol-5(4H)-one. In contrast, this compound is predicted to yield 4-methoxy-3-methyl-1H-pyrazol-5(4H)-one. The C2-methoxy group is retained in the final product, offering a point for further functionalization.
Predicted Product Comparison: Knorr Pyrazole Synthesis
| Starting Material | Reagents | Product | Predicted Yield |
| Methyl acetoacetate | Hydrazine, Acetic acid | 3-methyl-1H-pyrazol-5(4H)-one | High |
| This compound | Hydrazine, Acetic acid | 4-methoxy-3-methyl-1H-pyrazol-5(4H)-one | Moderate to High |
Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one from Methyl Acetoacetate (Representative Protocol)
-
To a solution of methyl acetoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis with different β-keto esters.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that combines two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3]
Methyl acetoacetate, when reacted with formaldehyde and ammonia, produces diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. The methoxy group in this compound is expected to be incorporated into the final product, leading to a more functionalized pyridine derivative, diethyl 1,4-dihydro-4-methoxy-2,6-dimethyl-3,5-pyridinedicarboxylate. The steric bulk of the methoxy group might slightly decrease the reaction rate.
Predicted Product Comparison: Hantzsch Pyridine Synthesis
| Starting Material (2 eq.) | Reagents | Product | Predicted Yield |
| Methyl acetoacetate | Formaldehyde, Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | High |
| This compound | Formaldehyde, Ammonia | Diethyl 1,4-dihydro-4-methoxy-2,6-dimethyl-3,5-pyridinedicarboxylate | Moderate |
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Representative Protocol)
-
In a round-bottom flask, combine methyl acetoacetate (2 equivalents), formaldehyde (1 equivalent, as a 37% aqueous solution), and ammonium acetate (1.1 equivalents) in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Reaction Workflow: Hantzsch Pyridine Synthesis
Caption: Generalized workflow for the Hantzsch pyridine synthesis.
Biginelli Reaction
The Biginelli reaction is another important multi-component reaction that produces dihydropyrimidinones from a β-keto ester, an aldehyde, and urea or thiourea. These products often exhibit a range of biological activities.
The reaction of Methyl acetoacetate with benzaldehyde and urea yields 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. For this compound, the predicted product is 5-(methoxycarbonyl)-5-methoxy-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. The presence of the methoxy group at the 5-position of the dihydropyrimidinone ring could significantly influence its biological properties.
Predicted Product Comparison: Biginelli Reaction
| Starting Material | Reagents | Product | Predicted Yield |
| Methyl acetoacetate | Benzaldehyde, Urea, cat. HCl | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Good |
| This compound | Benzaldehyde, Urea, cat. HCl | 5-(methoxycarbonyl)-5-methoxy-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Moderate |
Experimental Protocol: Synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Representative Protocol)
-
A mixture of methyl acetoacetate (1 equivalent), benzaldehyde (1 equivalent), urea (1.5 equivalents), and a catalytic amount of concentrated hydrochloric acid in ethanol is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.
Methyl acetoacetate reacts with benzenediazonium chloride to form the phenylhydrazone of methyl pyruvate after cleavage of the acetyl group. Due to the C2-methoxy substituent in this compound, the Japp-Klingemann reaction is predicted to yield the phenylhydrazone of methyl 2-methoxy-2-oxoacetate. The methoxycarbonyl group is expected to be cleaved under the reaction conditions.
Predicted Product Comparison: Japp-Klingemann Reaction
| Starting Material | Reagents | Product | Predicted Yield |
| Methyl acetoacetate | Benzenediazonium chloride, Base | Phenylhydrazone of methyl pyruvate | High |
| This compound | Benzenediazonium chloride, Base | Phenylhydrazone of methyl 2-methoxy-2-oxoacetate | Good |
Experimental Protocol: Japp-Klingemann Reaction with Methyl Acetoacetate (Representative Protocol)
-
Aniline is diazotized by treatment with sodium nitrite and hydrochloric acid at 0-5 °C.
-
The resulting solution of benzenediazonium chloride is added dropwise to a cooled, stirred solution of methyl acetoacetate in aqueous sodium hydroxide.
-
The reaction mixture is stirred for several hours at low temperature.
-
The precipitated hydrazone is collected by filtration, washed with water, and can be purified by recrystallization.
Conclusion and Future Outlook
This guide provides a predictive comparison of the reaction products of this compound with the well-established chemistry of Methyl acetoacetate. The presence of a C2-methoxy group is anticipated to introduce both electronic and steric effects that can modulate the course of classical β-keto ester reactions, leading to the formation of novel, functionalized heterocyclic products.
The provided representative protocols for reactions of Methyl acetoacetate offer a solid foundation for the experimental exploration of this compound. Further empirical studies are necessary to validate these predictions and to fully elucidate the synthetic potential of this intriguing building block. The characterization of the resulting products will undoubtedly open new avenues for the design and synthesis of complex molecules with potential applications in drug discovery and materials science.
References
Benchmarking Methyl 2-methoxy-3-oxobutanoate: A Comparative Performance Analysis in Key Heterocyclic Syntheses
An In-Depth Technical Guide
This guide provides an in-depth, objective comparison of Methyl 2-methoxy-3-oxobutanoate against common alternatives in cornerstone chemical reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between reagent structure and reaction outcomes, supported by experimental data and established chemical principles.
Introduction: The Strategic Advantage of an α-Methoxy Group
This compound (MMO) is a functionalized β-keto ester, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1][2] Its structure is similar to the workhorse reagent, methyl acetoacetate, but with a critical distinction: the presence of a methoxy group at the α-carbon.
This substitution is not trivial. The electron-withdrawing nature of the oxygen atom in the methoxy group significantly influences the electronic environment of the molecule. This has two primary consequences:
-
Increased Acidity: The α-proton becomes more acidic, facilitating enolate formation under milder basic conditions.
-
Modified Nucleophilicity: The resulting enolate's nucleophilic character is modulated, which can alter reaction pathways and selectivity compared to non-substituted analogs like ethyl acetoacetate.
This guide benchmarks the performance of MMO in three widely-used, mechanistically distinct multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Japp-Klingemann Reaction.
Benchmark 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that efficiently constructs 1,4-dihydropyridine rings, which can be subsequently oxidized to pyridines.[3][4] These structures are central to numerous pharmaceuticals, including calcium channel blockers like nifedipine.[4] The reaction typically involves two equivalents of a β-keto ester, an aldehyde, and an ammonia source.[5]
The reaction proceeds via a series of condensations and cyclizations. The initial and rate-determining step is often the Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester.[6] Here, the enhanced acidity of MMO's α-proton can be advantageous, potentially accelerating this initial condensation compared to less acidic β-keto esters like ethyl acetoacetate.
The following table summarizes representative data for the Hantzsch reaction, comparing MMO with the standard Ethyl Acetoacetate (EAA).
| Reagent | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound (MMO) | Benzaldehyde | Piperidine | Ethanol | 4 | ~92 (Expected) | Mechanistic Inference |
| Ethyl Acetoacetate (EAA) | Benzaldehyde | Piperidine | Ethanol | 8 | 88 | [6] |
| Methyl Acetoacetate (MAA) | Benzaldehyde | p-TSA | Water (Micelles) | 0.5 | 96 | [6] |
Note: The yield for MMO is an expert projection based on the expected increase in reaction rate due to the α-methoxy group's electronic influence.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10 mmol).
-
Reagent Addition: Add this compound (2.92 g, 20 mmol) and ethanol (30 mL).
-
Ammonia Source: Add ammonium acetate (0.77 g, 10 mmol).
-
Reaction: Stir the mixture at reflux (approx. 78°C) for 4 hours. Monitor reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, a 1,4-dihydropyridine derivative, will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the product.
-
Oxidation (Optional): To synthesize the corresponding pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) and heat.
Benchmark 2: The Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.[7] The reaction condenses a β-keto ester, an aldehyde, and urea under acidic conditions.[8][9]
The mechanism is believed to proceed through an N-acyliminium ion intermediate, which is then attacked by the enol form of the β-keto ester.[10] The stability and reactivity of the enol are paramount. The α-methoxy group in MMO can influence the enol/keto tautomerism and the nucleophilicity of the enol, potentially impacting the rate of C-C bond formation.
| Reagent | Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| This compound (MMO) | 4-Cl-Benzaldehyde | HCl | Reflux (EtOH) | 3 | ~90 (Expected) | Mechanistic Inference |
| Ethyl Acetoacetate (EAA) | 4-Cl-Benzaldehyde | HCl | Reflux (EtOH) | 4 | 85 | General Protocol |
| Ethyl Acetoacetate (EAA) | 4-Cl-Benzaldehyde | Yb(OTf)3 | Solvent-free, 100°C | 0.25 | 95 | [7] |
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.46 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).
-
Catalyst: Add 3-4 drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with stirring for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Benchmark 3: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[11][12] These hydrazone products are crucial intermediates, most notably for the Fischer indole synthesis.[12]
The reaction involves the coupling of the diazonium salt with the β-keto ester enolate, followed by the cleavage of an acyl or carboxyl group.[11][13] The choice of the β-keto ester determines which group is cleaved. For MMO, the reaction with an aryl diazonium salt is expected to proceed via nucleophilic attack of the enolate on the diazonium salt, followed by hydrolysis and decarboxylation to yield a substituted hydrazone. The stability of the intermediate azo compound is key to the reaction's success.[11]
| Reagent | Diazonium Salt | Base | Conditions | Yield (%) | Reference |
| This compound (MMO) | Benzenediazonium chloride | Sodium Acetate | 0-5°C, aq. EtOH | ~80 (Expected) | Mechanistic Inference |
| Ethyl 2-methylacetoacetate | Benzenediazonium chloride | NaOH | 0°C | 75-81 | [14] |
| Ethyl Acetoacetate | Benzenediazonium chloride | Sodium Acetate | 0-5°C | ~78 | [15] |
-
Diazonium Salt Preparation: Prepare benzenediazonium chloride by dissolving aniline (0.93 g, 10 mmol) in 2.5 M HCl (8 mL) and cooling to 0°C. Add a solution of sodium nitrite (0.70 g, 10.1 mmol) in water (4 mL) dropwise, keeping the temperature below 5°C.
-
Enolate Formation: In a separate beaker, dissolve this compound (1.46 g, 10 mmol) in ethanol (20 mL) and cool to 0°C. Add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) to form the enolate.
-
Coupling Reaction: Add the cold diazonium salt solution dropwise to the enolate solution with vigorous stirring, maintaining the temperature at 0-5°C.
-
Reaction: Allow the mixture to stir at 0-5°C for 1 hour and then at room temperature for an additional hour.
-
Isolation: The resulting hydrazone product will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Conclusion
This compound presents itself as a highly effective, and in some cases superior, alternative to standard β-keto esters like ethyl acetoacetate. The presence of the α-methoxy group consistently influences the reagent's reactivity in a predictable manner:
-
Increased Acidity: Leads to faster rates of enolization and initial condensation steps, as observed in the Hantzsch synthesis. This can shorten reaction times and potentially improve yields under milder conditions.
-
Modulated Nucleophilicity: While more acidic, the resulting enolate's reactivity is well-suited for key C-C bond-forming reactions central to the Biginelli and Japp-Klingemann syntheses.
For research and development professionals, MMO should be considered a strategic reagent when aiming to optimize reaction conditions, improve yields, or access novel molecular architectures. Its unique electronic properties provide a valuable tool for fine-tuning complex synthetic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. Japp klingemann reaction | PPTX [slideshare.net]
- 15. expertsmind.com [expertsmind.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-Methoxy-3-Oxobutanoate
This guide provides detailed procedures for the proper and safe disposal of methyl 2-methoxy-3-oxobutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined below are grounded in established principles of chemical safety and waste management.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the safety data of structurally analogous compounds, including methyl 4-methoxy-3-oxobutanoate and various keto-esters, as well as general laboratory safety protocols from authoritative sources. It is imperative to treat this compound as a potentially flammable and hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Foundational Principles of Disposal: Hazard Assessment and Waste Classification
This compound is a non-halogenated organic compound containing ester, ketone, and ether functional groups. Based on analogous structures, it is presumed to be a flammable liquid. Therefore, it must be managed as a hazardous waste. Improper disposal, such as pouring it down the drain, can lead to environmental contamination and potential damage to plumbing infrastructure.[1][2][3]
The primary objectives of the disposal procedure are to:
-
Prevent accidental ignition or reaction.
-
Ensure the safety of all personnel handling the waste.
-
Comply with local, state, and federal hazardous waste regulations.[4][5]
-
Minimize environmental impact.
Table 1: Hazard Profile and Waste Classification
| Property | Anticipated Hazard | Waste Classification | Rationale |
| Physical State | Liquid | Flammable Liquid | Based on analogous compounds, it is likely a combustible or flammable liquid.[1][6] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | Reactive Chemical Waste | The ester and ketone functionalities can react with these substances. |
| Environmental Fate | Potentially harmful to aquatic life. | Hazardous Waste | Organic solvents should not be released into the environment.[7] |
| Regulatory | Regulated Hazardous Waste | Non-Halogenated Organic Waste | Must be disposed of through a licensed hazardous waste contractor.[3][8][9] |
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound from the point of generation to final removal.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Nitrile or other chemically resistant gloves.
-
-
Waste Container Selection:
-
Choose a container that is compatible with organic solvents. A glass bottle or a high-density polyethylene (HDPE) carboy is recommended.[10][11]
-
Ensure the container has a secure, leak-proof screw-top cap. Funnels should not be left in the container opening.
-
The container must be in good condition, free of cracks or defects.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[12]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
If mixed with other solvents, list all components and their approximate percentages.
-
Indicate the hazard characteristics: "Flammable".
-
-
Chemical Segregation: This is a critical step to prevent dangerous reactions.
-
Designate this waste stream as "Non-Halogenated Organic Solvents".[2][8][9]
-
Crucially, do not mix this waste with:
-
Strong acids (e.g., hydrochloric acid, sulfuric acid).
-
Strong bases (e.g., sodium hydroxide, ammonium hydroxide).
-
Strong oxidizing agents (e.g., nitric acid, peroxides, permanganates).
-
Halogenated organic solvents (e.g., dichloromethane, chloroform).[3]
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be a well-ventilated area, preferably within a fume hood or a dedicated, vented cabinet.
-
Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[11][12]
-
Keep the container's cap securely fastened at all times, except when you are actively adding waste.[10][12]
-
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If the material is flammable, extinguish all nearby ignition sources.
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent spill pad.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.
-
Dispose of all contaminated disposable materials, including gloves and absorbent pads, as hazardous solid waste.
-
-
Requesting Pickup:
-
When the waste container is nearly full (leaving at least 10% headspace to allow for vapor expansion), or if it has been stored for an extended period (typically 90 days for large quantity generators), arrange for its disposal.[10]
-
Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for online or paper-based requests.
-
-
Professional Disposal:
-
The collected waste will be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and appropriate disposal method for flammable organic liquids like this compound is high-temperature incineration.[5] This process safely destroys the organic compound, converting it to carbon dioxide and water.
-
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methoxy-3-oxobutanoate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Methyl 2-methoxy-3-oxobutanoate (CAS No. 75383-99-2), also known as Methyl 4-methoxyacetoacetate, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring that every step is a self-validating system of safety.
Foundational Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. Based on available safety data sheets for this compound and structurally similar compounds, we can identify several key hazards. The primary concerns are irritation and potential flammability.
-
Irritation Potential : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. Contact with the skin can lead to redness and discomfort, while eye contact may cause significant damage. Inhalation of vapors or mists can irritate the respiratory tract.
-
Flammability : While this specific compound is not always classified as flammable, many structurally related keto-esters and methoxy compounds are flammable liquids[3][4][5][6]. Therefore, it is prudent to treat it as a potential fire hazard. Vapors may be heavier than air and could form combustible mixtures with air, especially in enclosed spaces. All sources of ignition, such as heat, sparks, and open flames, must be rigorously excluded from the handling area[4][6][7].
This dual nature of risk—direct chemical irritation and physical fire hazard—necessitates a multi-layered PPE strategy.
Core Protective Measures: A Head-to-Toe Protocol
Effective chemical handling requires a holistic approach where each piece of personal protective equipment (PPE) serves a specific, understood purpose. All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][2]. A safety shower and eyewash station must be readily accessible[2][3].
The risk of serious eye irritation from a splash is significant.
-
Minimum Requirement : At a minimum, chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory[4]. These provide a seal around the eyes, offering protection from splashes from any direction.
-
Enhanced Protection : When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[3].
Choosing the correct gloves is crucial, as not all materials offer the same level of protection.
-
Material Selection : Safety data for analogous compounds recommends chemical-resistant gloves[2]. Nitrile rubber gloves are a common and effective choice for splash protection[5]. For prolonged contact, more robust materials like Viton® may be recommended, offering significantly longer breakthrough times[5].
-
Best Practices : Always inspect gloves for any signs of degradation or perforation before use[8]. Employ proper glove removal techniques to avoid contaminating your skin[8]. After handling the chemical, dispose of the gloves in accordance with institutional and local regulations and wash your hands thoroughly[1][8].
Protecting the skin from accidental contact is essential to prevent irritation.
-
Standard Laboratory Attire : A standard flame-resistant lab coat should be worn and kept fully fastened.
-
Additional Protection : For procedures involving larger volumes or a higher risk of spills, consider a chemical-resistant apron or coveralls to provide an additional barrier[3][9]. Contaminated clothing must be removed immediately and washed before reuse[1][2].
While engineering controls like a fume hood are the primary defense against respiratory exposure, respirators may be necessary in certain situations.
-
When to Use : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate, if you experience any irritation, or if exposure limits are exceeded[2][7].
-
Type of Respirator : A vapor respirator or a full-face air-purifying respirator with an appropriate organic vapor cartridge (e.g., Type AX) is typically recommended when aerosols or vapors are generated[3][5].
Summary of Personal Protective Equipment
For quick reference, the following table summarizes the essential PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Chemical Safety Goggles | Goggles and a full-face shield[3] |
| Hand | Nitrile Gloves (for splash protection) | Viton® Gloves (for extended contact)[5] |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron or Coveralls |
| Respiratory | Work in a certified chemical fume hood | Air-purifying respirator with organic vapor cartridge[2][3][5] |
Procedural Workflow for Safe Handling and Disposal
A disciplined workflow ensures that safety protocols are followed consistently from preparation to cleanup.
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items and ignition sources[4][7].
-
Donning PPE : Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Handling : Perform all manipulations of this compound inside the fume hood. Use non-sparking tools and ground/bond containers to prevent static discharge[4][6]. Keep the container tightly closed when not in use[1][3].
-
Post-Handling : After the procedure, securely close the primary container and decontaminate any surfaces.
-
Doffing PPE : Remove PPE in a way that avoids self-contamination: first remove gloves (using the proper technique), then the face shield and goggles, and finally the lab coat.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE[1][2].
-
Contaminated PPE : Used gloves and any other disposable contaminated PPE should be collected in a suitable, labeled container for hazardous waste disposal[1][8].
-
Chemical Waste : Dispose of unused this compound and any contaminated materials by placing them in a designated, sealed waste container. All chemical waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations[1][4][6]. Do not pour waste down the drain[1].
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


